2-Bromo-5-ethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMXRXUSOYTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195774 | |
| Record name | 2-Bromo-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43192-32-1 | |
| Record name | 2-Bromo-5-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43192-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-ethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043192321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Bromo-5-ethoxybenzaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxybenzaldehyde (CAS Number: 43192-32-1), a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, supported by workflow and pathway diagrams.
Core Properties of this compound
This compound is a substituted aromatic aldehyde whose unique arrangement of functional groups—an aldehyde, a bromine atom, and an ethoxy group—makes it a versatile building block for the synthesis of more complex molecules.[1][2]
Physicochemical and Spectroscopic Data
| Property | Value | Notes |
| CAS Number | 43192-32-1[3] | |
| Molecular Formula | C₉H₉BrO₂[3] | |
| Molecular Weight | 229.07 g/mol [3] | |
| Appearance | White flakes | Predicted |
| Melting Point | 70-77 °C | Estimated based on analogs such as 2-Bromo-5-methoxybenzaldehyde (71-76 °C) and 3-Bromo-4-ethoxybenzaldehyde (70-74 °C). |
| Boiling Point | 298.3 °C at 760 mmHg[2] | |
| Density | 1.451 g/cm³[2] | |
| Solubility | Soluble in common organic solvents | Inferred from the solubility of 2-Bromo-5-hydroxybenzaldehyde in chloroform, dichloromethane, and ethyl acetate.[4] |
| Storage | 2-8°C or -20°C, under an inert atmosphere[2][3] |
Experimental Protocols
While a specific published synthesis for this compound is not widely documented, a plausible and efficient method involves the electrophilic bromination of 3-ethoxybenzaldehyde. This approach is adapted from established protocols for similar substituted benzaldehydes.[4]
Proposed Synthesis of this compound
Reaction: Electrophilic Aromatic Substitution (Bromination)
Materials:
-
3-ethoxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-heptane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Four-necked, round-bottomed flask
-
Overhead stirrer
-
Temperature probe
-
Addition (dosing) funnel
-
Condenser
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, addition funnel, and condenser, suspend 3-ethoxybenzaldehyde (0.5 mol) in 500 mL of dichloromethane.
-
Dissolution: Gently heat the mixture to 30-35 °C with stirring to ensure complete dissolution of the starting material.
-
Bromine Addition: Slowly add bromine (0.51 mol, 1.02 eq.) dropwise via the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 30-35 °C.
-
Reaction: After the complete addition of bromine, maintain the reaction mixture at 35 °C and stir overnight.
-
Precipitation: After the reaction is complete, slowly cool the mixture to 0-5 °C over 2 hours and continue stirring for an additional hour at this temperature to facilitate product precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 100 mL of a cold 1:1 mixture of n-heptane and dichloromethane to remove impurities.
-
Drying: Dry the resulting solid under vacuum at room temperature to yield the final product, this compound.
Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃):
-
Expected Chemical Shifts (δ): ~10.3 ppm (singlet, 1H, -CHO), ~7.8 ppm (doublet, 1H, Ar-H), ~7.2 ppm (doublet of doublets, 1H, Ar-H), ~6.9 ppm (doublet, 1H, Ar-H), ~4.1 ppm (quartet, 2H, -OCH₂CH₃), ~1.4 ppm (triplet, 3H, -OCH₂CH₃).
-
-
¹³C NMR (in CDCl₃):
-
Expected Chemical Shifts (δ): ~190 ppm (C=O), ~160 ppm (C-O), multiple peaks between 115-140 ppm for aromatic carbons, ~64 ppm (-OCH₂), ~15 ppm (-CH₃).
-
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected m/z: The molecular ion peak [M]⁺ should show a characteristic isotopic pattern for bromine, with peaks at approximately m/z 228 and 230 of nearly equal intensity.
Applications in Drug Development and Research
This compound is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.[2] Its functional groups serve as handles for a variety of chemical transformations, including coupling reactions and the formation of heterocyclic structures, which are common scaffolds in medicinal chemistry.[2]
While the specific biological activity of this compound is not extensively documented, its structural analogs have been utilized in the development of potent enzyme inhibitors. For instance, the structurally similar 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of inhibitors for phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), which are therapeutic targets for inflammatory diseases and cancer, respectively.[5][6]
This suggests that this compound could serve as a crucial building block in the discovery of novel therapeutics targeting similar pathways. The ethoxy group, in comparison to a hydroxyl or methoxy group, can alter the compound's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic properties.
Potential Role in Targeting Apoptosis Pathways
The Bcl-2 family of proteins, including Bcl-XL, are central regulators of the intrinsic apoptosis pathway. Overexpression of anti-apoptotic proteins like Bcl-XL allows cancer cells to evade cell death. The development of small molecule inhibitors that bind to Bcl-XL and restore the apoptotic process is a key strategy in oncology research. Given that analogs of this compound are precursors to Bcl-XL inhibitors, this compound represents a promising starting point for the synthesis of new libraries of potential anti-cancer agents.[7]
References
In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. A thorough understanding of these properties is essential for its effective application in research and development.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and use in synthetic protocols. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| CAS Number | 43192-32-1 |
| Appearance | Solid |
| Boiling Point | 298.3°C at 760 mmHg[1] |
| Density | 1.451 g/cm³[1] |
| Storage | 2-8°C, stored under inert gas[1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The initial step involves the regioselective bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the ethoxy group.
Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Intermediate)
This protocol outlines the direct bromination of 3-hydroxybenzaldehyde.[2][3]
Materials:
-
3-hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-heptane
Procedure:
-
In a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde in dichloromethane.
-
Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.[3]
-
Slowly add bromine dropwise via the addition funnel, carefully controlling the rate to maintain the reaction temperature between 35-38°C.[3]
-
After the addition is complete, continue to stir the reaction mixture at 35°C overnight.[3]
-
Gradually cool the mixture to a temperature between -5 to 0°C over a period of 2 hours and maintain stirring for an additional hour at this temperature.[3]
-
Collect the resulting precipitate by filtration using a Büchner funnel.
-
Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.
-
Dry the solid product under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.
Synthesis of this compound
This procedure details the ethylation of 2-Bromo-5-hydroxybenzaldehyde via a Williamson ether synthesis.[4]
Materials:
-
2-Bromo-5-hydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Iodide (CH₃CH₂I)
-
Diethyl ether
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-hydroxybenzaldehyde.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the flask.
-
Add anhydrous DMF to the flask.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the suspension.[4]
-
Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precursor, 2-Bromo-5-hydroxybenzaldehyde, is notably used in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.[5][6] This class of substituted benzaldehydes is also instrumental in developing inhibitors of B-cell lymphoma-extra large (Bcl-XL), which are investigated as potential anti-cancer agents.[5] The functional groups of this compound allow for various coupling reactions and the formation of heterocyclic structures, making it a valuable component in medicinal chemistry for constructing complex bioactive molecules.[1]
Visualization of Synthetic Pathway
The following diagrams illustrate the logical workflow for the synthesis of this compound.
References
2-Bromo-5-ethoxybenzaldehyde molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Bromo-5-ethoxybenzaldehyde, a versatile chemical intermediate in the field of medicinal chemistry and organic synthesis.
Core Molecular Data and Physicochemical Properties
This compound is an aromatic aldehyde substituted with a bromine atom and an ethoxy group. This substitution pattern makes it a valuable building block, offering multiple reaction sites for the synthesis of more complex molecules. Its aldehyde group can participate in reactions like oxidation, reduction, and condensation, while the carbon-bromine bond is a key site for cross-coupling reactions.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 43192-32-1 | N/A |
| Boiling Point | 298.3°C (at 760 mmHg) | N/A |
| Density | 1.451 g/cm³ | N/A |
| SMILES | CCOC1=CC(=C(C=C1)Br)C=O | N/A |
| InChI | InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is most logically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The first step involves the bromination of the precursor to form 2-Bromo-5-hydroxybenzaldehyde, which is then ethylated via a Williamson ether synthesis.
Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Precursor)
This protocol details the direct bromination of 3-hydroxybenzaldehyde.[2][3]
Materials:
-
3-hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-heptane
-
Round-bottom flask (5 L, four-necked)
-
Overhead stirrer, temperature probe, dropping funnel, condenser
Procedure:
-
Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in the 5 L round-bottom flask.
-
Heat the mixture to 35-40°C with stirring to completely dissolve the starting material.[3]
-
Slowly add bromine (52 mL, 1.0 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 35°C overnight.
-
Slowly cool the mixture to a temperature between -5°C and 0°C over 2 hours and continue stirring for an additional hour.
-
Collect the precipitated solid product by filtration using a Büchner funnel.
-
Wash the filter cake with a cold (0°C) 1:1 mixture of n-heptane and dichloromethane (400 mL).[3]
-
Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the ethylation of 2-Bromo-5-hydroxybenzaldehyde. This is a general method adapted for this specific substrate.
Materials:
-
2-Bromo-5-hydroxybenzaldehyde (from Protocol 1)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (CH₃CH₂I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, condenser
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine (2 times).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Reactivity and Downstream Applications
This compound is a valuable intermediate for creating more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
Logical Workflow for Synthesis and Application
The following diagram illustrates the overall experimental workflow from precursor synthesis to the final product and its potential use in a subsequent Suzuki coupling reaction.
Protocol 3: Representative Suzuki Cross-Coupling Reaction
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas
-
Flame-dried round-bottom flask or reaction tube
Procedure:
-
To the flame-dried reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.
Mechanistic Visualization
The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the title compound. The mechanism is a classic bimolecular nucleophilic substitution (SN2).
While this compound is a valuable synthetic intermediate, its direct applications in drug development are less documented than its precursor, 2-Bromo-5-hydroxybenzaldehyde. The latter is a known intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[4][5] It is also used in preparing inhibitors of B-cell lymphoma-extra large (Bcl-XL), a target in cancer therapy.[6][7] Researchers can leverage the protocols and reactivity patterns described herein to explore novel derivatives for various therapeutic targets.
References
Navigating the Solubility of 2-Bromo-5-ethoxybenzaldehyde: A Technical Guide for Researchers
An In-depth Examination of Physicochemical Properties, Experimental Protocols, and Synthesis Pathways for a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of intermediate compounds is paramount for successful synthesis, formulation, and ultimately, therapeutic efficacy. 2-Bromo-5-ethoxybenzaldehyde, a substituted benzaldehyde derivative, serves as a crucial building block in the synthesis of various pharmaceutical agents. This technical guide provides a detailed overview of its solubility characteristics in organic solvents, outlines experimental methodologies for solubility determination, and presents a visual representation of a relevant synthetic pathway.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, this guide collates the known physicochemical properties and provides generalized experimental protocols that can be readily adapted for its characterization.
Core Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These parameters are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂[1][2] |
| Molecular Weight | 229.07 g/mol [1][2] |
| Appearance | White flakes (reported) |
| Boiling Point (Predicted) | 298.3°C at 760 mmHg[1] |
| Density (Predicted) | 1.451 g/cm³[1] |
| Storage Temperature | 2-8°C, stored under inert gas[1] |
Solubility Profile in Organic Solvents
Direct, quantitative solubility data for this compound remains limited. However, based on the solubility of the closely related compound, 2-Bromo-5-hydroxybenzaldehyde, which is soluble in chloroform, dichloromethane, and ethyl acetate, a similar qualitative solubility can be anticipated.[3][4] The ethoxy group in this compound, being less polar than the hydroxyl group, may influence its solubility in various organic solvents.
A qualitative assessment of solubility is a critical first step in experimental design. The following table provides a general framework for classifying solubility.
| Solvent Class | Expected Qualitative Solubility | Rationale |
| Non-polar Solvents (e.g., Hexane, Toluene) | Likely low to moderate | The polar aldehyde and ether functionalities will limit solubility in highly non-polar media. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform) | Likely good | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely moderate to good | The potential for hydrogen bonding with the solvent may enhance solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is widely applicable and can be adapted to specific laboratory conditions.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed for at least 4 hours to allow excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered solution into a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the dish or vial containing the solid residue.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in g/L using the following formula:
-
S (g/L) = (Mass of residue (g) / Volume of aliquot (L))
-
-
The following diagram illustrates the experimental workflow for determining solubility.
Experimental workflow for gravimetric solubility determination.
Representative Synthetic Pathway
This compound can be synthesized from commercially available precursors. A plausible synthetic route involves the Williamson ether synthesis starting from 2-bromo-5-hydroxybenzaldehyde and an ethylating agent. The following diagram illustrates a logical relationship in a common synthetic approach for a related compound, which can be conceptually applied.
A representative synthetic pathway for substituted benzaldehydes.
This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is currently sparse, the provided experimental protocols and understanding of its physicochemical properties will enable scientists to effectively utilize this important intermediate in their research and development endeavors. Further empirical studies are encouraged to establish a comprehensive quantitative solubility profile of this compound in a wider array of organic solvents.
References
Spectral Data Analysis of 2-Bromo-5-ethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-ethoxybenzaldehyde (C₉H₉BrO₂), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally derived spectra for this specific compound, this document leverages data from the closely related analogue, 5-Bromo-2-methoxybenzaldehyde, to provide a predictive analysis. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.
Core Data Summary
The following tables summarize the predicted and analogous spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (based on 5-Bromo-2-methoxybenzaldehyde data)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | -CHO |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (based on 5-Bromo-2-methoxybenzaldehyde data)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (Aldehyde) |
| ~160 | C-O (Aromatic) |
| ~138 | C-H (Aromatic) |
| ~128 | C-H (Aromatic) |
| ~118 | C-Br (Aromatic) |
| ~115 | C-H (Aromatic) |
| ~113 | C-C (Aromatic) |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3000-3100 | Medium | C-H | Aromatic Stretch |
| ~2900-2980 | Medium | C-H | Aliphatic Stretch |
| ~2820 & ~2720 | Weak | C-H | Aldehyde Stretch (Fermi double) |
| ~1700 | Strong | C=O | Aldehyde Stretch |
| ~1600, ~1480 | Medium-Strong | C=C | Aromatic Ring Stretch |
| ~1250 | Strong | C-O | Aryl Ether Stretch |
| ~1040 | Medium | C-O | Alkyl Ether Stretch |
| ~800-880 | Strong | C-H | Aromatic Out-of-plane Bend |
| ~600-700 | Medium | C-Br | Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 228/230 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 200/202 | Medium | [M-CO]⁺ |
| 199/201 | Medium | [M-CHO]⁺ |
| 171/173 | Medium | [M-CO-C₂H₅]⁺ |
| 121 | Low | [M-Br-CO]⁺ |
| 92 | Low | [M-Br-CO-C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by either manual or automatic shimming to achieve sharp, well-resolved peaks.
-
Acquisition: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard pulse sequences are used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed.
-
Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[1]
-
Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[1]
-
Spectrum Collection: Acquire the infrared spectrum by passing a beam of infrared radiation through the sample. The instrument records the frequencies at which the sample absorbs radiation. A background spectrum of the clean, empty salt plate is typically recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.
Visualizations
The following diagrams illustrate the general workflows for spectral analysis.
Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical flow of integrating spectral data for structure elucidation.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound is a substituted aromatic aldehyde whose structural features make it a valuable building block in organic synthesis. The presence of the aldehyde, bromo, and ethoxy functionalities allows for a variety of chemical transformations, including but not limited to, nucleophilic additions, cross-coupling reactions, and further modifications of the aromatic ring. Its derivatives are of significant interest in medicinal chemistry and materials science. This guide will focus on the most practical and well-documented methods for its preparation.
Primary Synthesis Pathway: A Two-Step Approach
The most commonly employed and well-documented route to this compound is a two-step synthesis commencing from 3-hydroxybenzaldehyde. This pathway involves an initial bromination of the phenol, followed by an etherification of the resulting hydroxyl group.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde via Bromination of 3-Hydroxybenzaldehyde
The first step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine to yield 2-Bromo-5-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-, para-director, and the aldehyde group is a deactivating, meta-director. The regioselectivity of this reaction is therefore controlled by the powerful directing effect of the hydroxyl group, leading to the desired 2-bromo-5-hydroxy isomer.
Materials:
-
3-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-Heptane
-
Water
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Brine
Procedure:
-
Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane.
-
Dissolution: Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.
-
Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. It is crucial to control the rate of addition to maintain the reaction temperature between 35-38°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.
-
Precipitation: Slowly cool the mixture to -5 to 0°C over a period of 2 hours and continue stirring for an additional hour at this temperature to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by filtration through a Büchner funnel.
-
Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.
-
Drying: Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.
| Parameter | Value | Reference |
| Yield | 63% | [1][2] |
| Purity | >95% (after purification) | [2] |
| Melting Point | 130-135 °C | [3] |
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The second step involves the etherification of the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde with an ethylating agent, typically ethyl iodide or ethyl bromide, in the presence of a base. This classic SN2 reaction is known as the Williamson ether synthesis.
Materials:
-
2-Bromo-5-hydroxybenzaldehyde
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Butanone (Methyl Ethyl Ketone)
-
Ethyl Iodide (or Ethyl Bromide)
-
Water
-
tert-Butyl methyl ether (TBME)
-
5% aqueous Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reaction Setup: In a dry 15-mL round-bottom flask, combine 2-Bromo-5-hydroxybenzaldehyde (0.22 g, 1.09 mmol), finely pulverized potassium carbonate (0.28 g, 2.03 mmol), and 3.0 mL of butanone.
-
Reagent Addition: Carefully add ethyl iodide (0.28 mL, 3.48 mmol) to the mixture.
-
Reflux: Add a stir bar and attach a water-cooled condenser. Heat the mixture under reflux for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 4 mL of water and transfer the contents to a screw-cap test tube.
-
Rinse the flask with tert-butyl methyl ether (4 x 1 mL) and add the rinsings to the test tube.
-
Cap the tube, shake, and vent. Remove the lower aqueous layer.
-
Extract the aqueous layer with 2.5 mL of TBME and combine the organic layers.
-
Wash the combined organic layers with 2.5 mL of 5% aqueous NaOH, followed by 2.5 mL of saturated sodium chloride solution.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
While a specific yield for this exact transformation is not detailed in the provided search results, Williamson ether syntheses are generally high-yielding, often exceeding 80-90% with proper optimization.
Alternative Synthesis Pathway: Direct Formylation
An alternative approach to this compound would be the direct formylation of an appropriately substituted aromatic precursor, such as 4-bromophenetole (1-bromo-4-ethoxybenzene). Several classical formylation reactions could potentially be employed, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. However, detailed experimental protocols for the specific ortho-formylation of 4-bromophenetole to yield this compound were not found in the provided search results. These methods are generally effective for electron-rich aromatic systems, and the ethoxy group is activating, making this a theoretically viable, though less documented, route.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.
Caption: Two-step synthesis of this compound.
Caption: Theoretical direct formylation route to this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the bromination of 3-hydroxybenzaldehyde followed by a Williamson ether synthesis. This pathway is well-documented, with readily available starting materials and reasonably high yields. While direct formylation of 4-bromophenetole presents a potential alternative, specific and optimized experimental protocols for this transformation are not as readily available in the literature. For researchers and drug development professionals, the two-step approach offers a more established and predictable route to this valuable synthetic intermediate. Further investigation into direct formylation methods could provide a more atom-economical and efficient synthesis in the future.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis primarily proceeds via an electrophilic aromatic substitution reaction, specifically the bromination of 3-ethoxybenzaldehyde. This document details the underlying chemical principles, experimental methodologies, and characterization of the final product.
Introduction
This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a bromo-substituted aromatic ring, allows for a wide range of subsequent chemical transformations. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the bromo substituent is amenable to cross-coupling reactions, enabling the formation of complex molecular architectures. A common and effective method for the synthesis of this compound is the direct bromination of 3-ethoxybenzaldehyde.
The Core Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from 3-ethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom acts as the electrophile (E+), which attacks the electron-rich benzene ring of 3-ethoxybenzaldehyde, replacing a hydrogen atom.
Mechanism of Bromination
The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule (Br₂) and generate a more potent electrophile. The generally accepted mechanism proceeds as follows:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex.
-
Nucleophilic Attack: The π electrons of the aromatic ring of 3-ethoxybenzaldehyde attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
Regioselectivity: The Directing Effects of Substituents
The position of the incoming bromine atom on the benzene ring is determined by the directing effects of the substituents already present: the ethoxy group (-OCH₂CH₃) and the aldehyde group (-CHO).
-
Ethoxy Group (-OCH₂CH₃): This is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs.[1][2] It activates the aromatic ring, making it more susceptible to electrophilic attack. EDGs are ortho, para-directors.[3][4]
-
Aldehyde Group (-CHO): This is an electron-withdrawing group (EWG) due to both inductive and resonance effects.[1] It deactivates the aromatic ring. EWGs are meta-directors.[3]
In 3-ethoxybenzaldehyde, the positions ortho to the strongly activating ethoxy group are positions 2 and 4. The position para to the ethoxy group is position 6. The positions meta to the deactivating aldehyde group are positions 3 and 5.
The powerful ortho, para-directing effect of the ethoxy group dominates the directing effect of the aldehyde group. Therefore, the incoming electrophile will preferentially substitute at the positions activated by the ethoxy group. Steric hindrance from the ethoxy group may slightly disfavor substitution at the 2-position compared to the 4- and 6-positions. However, the formation of this compound indicates that substitution occurs at one of the positions activated by the ethoxy group. The commonly observed product is the result of substitution at the 2-position.
Experimental Protocols
Synthesis of the Starting Material: 3-Ethoxybenzaldehyde
The starting material, 3-ethoxybenzaldehyde, can be prepared from 3-hydroxybenzaldehyde via a Williamson ether synthesis.[6]
Materials:
-
3-Hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I) or Bromoethane (CH₃CH₂Br)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-ethoxybenzaldehyde.
Bromination of 3-Ethoxybenzaldehyde
This protocol is adapted from the bromination of 3-hydroxybenzaldehyde.[5]
Materials:
-
3-Ethoxybenzaldehyde
-
Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid or Dichloromethane (CH₂Cl₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) (if using Br₂)
Procedure:
-
In a flask protected from light, dissolve 3-ethoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a stirred solution of sodium bisulfite in water to quench the excess bromine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate) to afford this compound.
Data Presentation
Reaction Conditions and Yields (Analogous Reactions)
| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxybenzaldehyde | Br₂ | Dichloromethane | - | 35-38 | Overnight | ~63 | [5] |
| 2,3-dimethoxybenzaldehyde | NBS | DMF | - | Room Temp | 48 | 60 | [7] |
| o-vainillin | Br₂ | Acetic Acid | Sodium Acetate | Room Temp | 1 | 97 | [7] |
Note: The yield for the synthesis of this compound is expected to be in a similar range to these analogous reactions.
Predicted Spectroscopic Data for this compound
Based on the analysis of similar compounds, the following spectroscopic data are predicted for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons (in the range of 6.9-7.8 ppm), and the aldehyde proton (a singlet around 10.3 ppm). The aromatic region is expected to show two doublets. |
| ¹³C NMR | Resonances for the ethoxy carbons (around 15 ppm and 64 ppm), aromatic carbons, and a characteristic signal for the carbonyl carbon in the range of 190-195 ppm. |
| IR Spectroscopy | A strong C=O stretching absorption band around 1690-1710 cm⁻¹ and characteristic C-H stretching for the aldehyde group around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₉BrO₂: 228.07 g/mol ), with a characteristic isotopic pattern for bromine (M and M+2 peaks in approximately 1:1 ratio). |
Potential Side Reactions and Byproducts
The primary side reaction of concern during the bromination of 3-ethoxybenzaldehyde is the formation of di-brominated products. Due to the activating nature of the ethoxy group, if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, a second bromine atom may be added to the aromatic ring at another activated position (e.g., position 4 or 6). Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these byproducts.
Conclusion
The synthesis of this compound via electrophilic aromatic substitution of 3-ethoxybenzaldehyde is a robust and efficient method. A thorough understanding of the directing effects of the substituents on the aromatic ring is essential for predicting the regiochemical outcome of the reaction. While a specific protocol is not widely published, methodologies adapted from similar transformations provide a clear pathway for the successful synthesis and purification of this important intermediate. The information presented in this guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. savemyexams.com [savemyexams.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-5-ethoxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The guide details two main strategies: the direct bromination of a substituted benzaldehyde and a two-step approach involving the synthesis and subsequent etherification of a brominated precursor. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.
Core Synthetic Strategies
The synthesis of this compound can be approached via two principal pathways, each with distinct advantages and considerations regarding starting material availability, regioselectivity, and overall yield.
Route 1: Direct Bromination of 3-Ethoxybenzaldehyde
This approach involves the direct electrophilic aromatic substitution of 3-ethoxybenzaldehyde with a brominating agent. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethoxy group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director.[1][2][3][4][5] Consequently, the bromination of 3-ethoxybenzaldehyde is expected to yield a mixture of isomeric products, potentially including the desired this compound. However, achieving high selectivity for the desired isomer can be challenging.
Route 2: Ethylation of 2-Bromo-5-hydroxybenzaldehyde
A more controlled and widely applicable method involves a two-step sequence. The first step is the synthesis of 2-Bromo-5-hydroxybenzaldehyde, which is readily prepared by the bromination of 3-hydroxybenzaldehyde.[6][7] The resulting 2-Bromo-5-hydroxybenzaldehyde is then subjected to an etherification reaction, specifically a Williamson ether synthesis, to introduce the ethyl group and afford the target molecule, this compound.[8][9][10][11][12] This route offers superior control over the final product's constitution.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of the intermediate and a general Williamson ether synthesis, which is analogous to the second proposed route.
Table 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Intermediate for Route 2)
| Starting Material | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Hydroxybenzaldehyde | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | 35-38 | Overnight | 63 | [6] |
Table 2: General Williamson Ether Synthesis (Analogous to Route 2 Ethylation)
| Substrate | Ethylating Agent | Base | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenol/Substituted Phenol | Ethyl Iodide/Ethyl Bromide | NaH, K₂CO₃, or other bases | DMF, Acetonitrile, or other polar aprotic solvents | Varies (typically room temp. to reflux) | Varies | Generally high |[8][9][10][11][12] |
Experimental Protocols
Route 1: Bromination of 3-Ethoxybenzaldehyde (Proposed)
Exemplary Protocol for Bromination of a Substituted Benzaldehyde:
-
Dissolution: Dissolve the starting material, 3-ethoxybenzaldehyde, in a suitable inert solvent such as dichloromethane or acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cooling: Cool the solution to a controlled temperature, typically between 0 and 10 °C, using an ice bath.
-
Bromination: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent or N-bromosuccinimide) dropwise to the stirred solution. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench any excess bromine with a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound from its isomers.
Route 2: Two-Step Synthesis via 2-Bromo-5-hydroxybenzaldehyde
This route is the recommended and more controlled pathway for the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
This protocol is adapted from a literature procedure for the bromination of 3-hydroxybenzaldehyde.[6]
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.
-
Dissolution: Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.
-
Bromine Addition: Slowly add bromine (1.02 eq) dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Precipitation: Cool the mixture slowly to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.
-
Isolation: Collect the precipitated solid by filtration through a Büchner funnel.
-
Washing: Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.
-
Drying: Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde. The reported yield for this procedure is approximately 63%.[6]
Step 2: Ethylation of 2-Bromo-5-hydroxybenzaldehyde (Williamson Ether Synthesis)
This is a general protocol for the Williamson ether synthesis, which can be adapted for the ethylation of 2-Bromo-5-hydroxybenzaldehyde.
-
Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq, or sodium hydride, 1.1 eq) to the solution and stir for a period to allow for the formation of the phenoxide.
-
Ethylating Agent Addition: Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic extracts with water and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualized Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.
Caption: Synthetic workflow for Route 1: Direct Bromination.
Caption: Synthetic workflow for Route 2: Two-Step Synthesis.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicmystery.com [organicmystery.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. savemyexams.com [savemyexams.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
Navigating the Bioactive Landscape of 2-Bromo-5-ethoxybenzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of substituted benzaldehydes has long been a cornerstone in medicinal chemistry, offering a gateway to a vast array of bioactive molecules. Among these, 2-Bromo-5-ethoxybenzaldehyde emerges as a particularly valuable synthetic intermediate, paving the way for novel compounds with diverse pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound and its close structural analogs, presenting key quantitative data, detailed experimental methodologies, and illustrative pathway diagrams to support ongoing research and development efforts. While direct studies on a wide range of this compound derivatives are emerging, this guide synthesizes available data from closely related compounds to forecast the therapeutic promise of this chemical class.
Quantitative Analysis of Biological Activity
The biological evaluation of derivatives stemming from or related to this compound has revealed a spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the key quantitative data from studies on these and structurally similar compounds to facilitate comparative analysis.
Table 1: Anticancer Activity of Structurally Related Benzyloxybenzaldehyde Derivatives
Derivatives of benzyloxybenzaldehyde, which can be synthesized from precursors like 2-bromo-5-hydroxybenzaldehyde, have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[3]
| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM) against HL-60 Cells[3] |
| 17 | H | H | >10 |
| 28 | 5-Cl | H | 8.2 |
| 26 | 4-OCH3 | H | 9.5 |
| 27 | 5-OCH3 | H | 9.5 |
| 29 | H | 3-OCH3 | <1 |
| 30 | H | 2-Cl | 1-10 |
| 31 | H | 4-Cl | 1-10 |
Table 2: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives
Schiff bases and other derivatives synthesized from 2-bromo-5-hydroxybenzaldehyde, a close analog of the title compound, exhibit notable antimicrobial properties.[4]
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL)[4] | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)[4] | Bacillus cereus (ATCC 14579) MIC (mg/mL)[4] |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
Table 3: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives
The anti-inflammatory potential of these derivatives has been evaluated through their ability to inhibit proteases.[4]
| Derivative | Protease Inhibition IC50 (mg/mL)[4] |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
Table 4: Cholinesterase Inhibition by Benzimidazole-Based Benzaldehyde Derivatives
Benzimidazole derivatives incorporating a substituted benzaldehyde moiety have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[5]
| Compound | AChE Inhibition IC50 (µM)[5] | BuChE Inhibition IC50 (µM)[5] |
| Compound 3 (3,4-dichloro-substituted) | 0.050 ± 0.001 | 0.080 ± 0.001 |
| Compound 10 (4-nitro-substituted) | 0.090 ± 0.001 | 0.12 ± 0.002 |
| Donepezil (Standard) | 0.016 ± 0.12 | 0.30 ± 0.010 |
Key Experimental Protocols
The validation of the biological activities presented above relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays.
Synthesis of this compound
A common synthetic route involves the etherification of 2-bromo-5-hydroxybenzaldehyde.[6]
-
Dissolution: Dissolve 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) portion-wise to the solution.
-
Alkylation: Slowly add iodoethane (1.5 equivalents).
-
Reaction: Stir the resulting mixture at 50°C overnight.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an ether/hexanes mixture (1:1) and wash with water.
-
Purification: The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the final product.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][7]
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial twofold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes no visible microbial growth.[4][7]
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The inhibitory activity against cholinesterases is often measured using the spectrophotometric method developed by Ellman.[8]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent, and the respective enzymes (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound and incubate for a specified period (e.g., 15 minutes).
-
Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.
-
Spectrophotometric Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time. The rate of color change is proportional to the enzyme activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.
Visualizing Pathways and Processes
Graphical representations of synthetic routes and biological pathways can aid in understanding the relationships and mechanisms involved.
Caption: Synthetic route to Schiff base derivatives from this compound.
Caption: Proposed mechanism of tyrosinase inhibition by benzaldehyde derivatives.[4]
Future Directions
The data gathered on derivatives of this compound and its analogs suggests a promising future for this class of compounds in drug discovery. Their potential applications as anticancer, antimicrobial, and neuroprotective agents warrant further investigation. Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Furthermore, exploring their potential as inhibitors of other clinically relevant enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and somatostatin subtype receptor 5 (SSTR5), for which the parent molecule has been used as a synthetic precursor, could unveil new therapeutic avenues for metabolic disorders.[9][10] The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutic agents.
References
- 1. This compound|CAS 43192-32-1|Supplier [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2011256444B2 - Spiro isoxazoline compounds as SSTR5 antagonists - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US20090131374A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pivotal Role of 2-Bromo-5-ethoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone in the synthesis of novel therapeutic agents, offering a versatile scaffold for the development of a diverse array of bioactive molecules. Among these, 2-Bromo-5-ethoxybenzaldehyde has emerged as a critical intermediate in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an ethoxy moiety, provide a powerful platform for the construction of complex molecular architectures. This technical guide delves into the potential applications of this compound, with a focus on its role in the synthesis of targeted therapies. We will explore its synthesis, key reactions, and its application in the development of Somatostatin Receptor 5 (SSTR5) antagonists, while also drawing parallels to the well-documented applications of its close analog, 2-Bromo-5-hydroxybenzaldehyde, in areas such as anti-inflammatory and anticancer drug discovery.
Introduction: The Versatility of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1] The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, enabling the synthesis of diverse heterocyclic systems.[2] The nature and position of substituents on the benzene ring play a crucial role in modulating the physicochemical properties and biological activity of the resulting molecules.
This compound and its closely related analog, 2-Bromo-5-hydroxybenzaldehyde, are particularly valuable building blocks. The presence of a bromine atom at the 2-position offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and amine substituents.[3] The oxygen-containing substituent at the 5-position (ethoxy or hydroxyl) can influence solubility, metabolic stability, and receptor-binding interactions. Derivatives of 2-Bromo-5-hydroxybenzaldehyde have shown significant promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.[4]
Synthesis of this compound
The primary synthetic route to this compound involves the etherification of its precursor, 2-Bromo-5-hydroxybenzaldehyde. This reaction is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, followed by reaction with an ethylating agent.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies.[2]
Materials:
-
2-Bromo-5-hydroxybenzaldehyde
-
Iodoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) portion-wise.
-
Add iodoethane (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry: A Focus on Targeted Therapies
The strategic placement of functional groups on the this compound scaffold makes it an attractive starting material for the synthesis of targeted therapeutic agents.
Synthesis of Somatostatin Receptor 5 (SSTR5) Antagonists
Somatostatin receptors, particularly SSTR5, are implicated in various physiological processes and are a target for the treatment of diseases such as type 2 diabetes and obesity. A US patent describes the use of this compound as a key intermediate in the synthesis of potent SSTR5 antagonists. The synthesis involves the initial conversion of the aldehyde to an oxime, followed by further elaboration.
Potential Applications in Anti-inflammatory Drug Discovery: Learning from the Hydroxy Analog
While specific data for this compound derivatives as anti-inflammatory agents is limited, extensive research on its hydroxy analog, 2-Bromo-5-hydroxybenzaldehyde, provides a strong rationale for its potential in this area. 2-Bromo-5-hydroxybenzaldehyde is a key starting material for the synthesis of Crisaborole, an FDA-approved phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis.[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to a reduction in pro-inflammatory cytokines.[6]
Table 1: Anti-inflammatory and Anticancer Activity of 2-Bromo-5-hydroxybenzaldehyde Derivatives
| Compound Type | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Benzyloxybenzaldehyde Derivatives | Cytotoxicity vs. HL-60 cells | <1 µM - >10 µM | [4] |
| 5-Bromo-2-hydroxy-benzamide Derivatives | Protease Inhibition | 0.04 - 0.07 mg/mL | [7] |
| 5-Bromo-2-hydroxy-benzamide Derivatives | Staphylococcus aureus (MIC) | 2.5 - 5.0 mg/mL | [7] |
| 5-Bromo-2-hydroxy-benzamide Derivatives | Streptococcus pyogenes (MIC) | 2.5 - 5.0 mg/mL | [7] |
| 5-Bromo-2-hydroxy-benzamide Derivatives | Bacillus cereus (MIC) | 2.5 - 5.0 mg/mL | [7] |
Note: The data presented is for derivatives of the closely related 2-Bromo-5-hydroxybenzaldehyde and serves to illustrate the potential of this chemical scaffold.
Signaling Pathway: Inhibition of the PDE4 Inflammatory Cascade
The mechanism of action of PDE4 inhibitors involves the modulation of the cyclic AMP (cAMP) signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which ultimately leads to a decrease in the production of pro-inflammatory cytokines.
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Bromo-5-ethoxybenzaldehyde in Modern Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-ethoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a critical and versatile intermediate in the landscape of pharmaceutical research and development. Its unique structural arrangement, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an ethoxy moiety, provides a powerful scaffold for the synthesis of a diverse array of complex, biologically active molecules. This technical guide elucidates the synthesis of this compound, details its application in the preparation of high-value pharmaceutical agents, including phosphodiesterase 4 (PDE4) inhibitors and novel anticancer compounds, and provides comprehensive experimental protocols for its key transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. While specific experimental data for this exact compound is not widely published, the properties can be inferred from its structure and comparison to closely related analogs.
| Property | Value (Predicted/Inferred) | Reference Analog |
| Molecular Formula | C₉H₉BrO₂ | - |
| Molecular Weight | 229.07 g/mol | - |
| Appearance | Off-white to pale yellow solid | 2-Bromo-5-hydroxybenzaldehyde |
| Melting Point (°C) | Not widely reported | 2-Bromo-5-methoxybenzaldehyde: 71-76 °C[1] |
| Boiling Point (°C) | > 280 | 2-Bromo-5-hydroxybenzaldehyde: ~286.7 °C[2] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | 2-Bromo-5-hydroxybenzaldehyde[2] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of the key precursor, 2-Bromo-5-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the ethoxy group.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
Two primary routes are commonly employed for the synthesis of this precursor: direct bromination of 3-hydroxybenzaldehyde and demethylation of 2-Bromo-5-methoxybenzaldehyde.[2][3]
-
Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).
-
Dissolution: Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.
-
Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.
-
Precipitation: Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour at this temperature.
-
Isolation: Collect the precipitated solid by filtration through a Büchner funnel.
-
Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.
-
Drying: Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde (Yield: ~63%).[4]
Step 2: Ethylation via Williamson Ether Synthesis
The synthesized 2-Bromo-5-hydroxybenzaldehyde is then ethylated using a standard Williamson ether synthesis protocol.[5][6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of the hydroxybenzaldehyde).
-
Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes, then add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Applications in Pharmaceutical Synthesis
This compound is a cornerstone intermediate for the synthesis of various classes of therapeutic agents, primarily due to the synthetic handles it possesses. The aldehyde allows for the formation of Schiff bases and chalcones, while the bromine atom is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases such as atopic dermatitis and psoriasis.[7][8] The precursor, 2-Bromo-5-hydroxybenzaldehyde, is a documented starting material for the synthesis of the FDA-approved PDE4 inhibitor, Crisaborole.[7] The ethoxy analog serves as a valuable intermediate for creating novel derivatives with potentially improved pharmacological profiles.
| Compound Class | Target | IC₅₀ Values (nM) | Disease Area | Reference |
| Phenyl alkyl ketone derivatives | PDE4 | 26-61 | Inflammatory Diseases | [9] |
Synthesis of Anticancer Agents
Derivatives of substituted benzaldehydes, including this compound, are actively being investigated for their anticancer properties. These intermediates are used to synthesize compounds targeting various cancer-related pathways, such as Bcl-XL (an anti-apoptotic protein) and other kinases involved in cell proliferation.[8][10] For instance, benzothiazole derivatives synthesized from 2-bromo-5-ethylbenzaldehyde (a close analog) have demonstrated significant antiproliferative activities.
| Derivative Class | Cell Lines | IC₅₀ Values (µM) | Mechanism of Action (where specified) | Reference |
| Substituted methoxybenzamide benzothiazoles | A549, HCT-116, MDA-MB-468 | 0.15 - 8.8 | Antiproliferative | [9] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | Cytotoxic | [11] |
A key reaction for elaborating the this compound scaffold is the Suzuki coupling, which forms a new carbon-carbon bond.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 - 1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by column chromatography.
Conclusion
This compound is a high-value intermediate that offers medicinal chemists a versatile platform for the synthesis of diverse and potent pharmaceutical agents. Its efficient two-step synthesis and the reactivity of its functional groups enable its incorporation into complex molecular architectures targeting a range of diseases, from inflammatory conditions to cancer. The detailed protocols and data presented in this guide underscore its significance and provide a practical framework for its utilization in drug discovery and development programs. The continued exploration of derivatives from this scaffold holds considerable promise for the generation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy 2-Bromo-5-ethylbenzaldehyde [smolecule.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
safety and handling precautions for 2-Bromo-5-ethoxybenzaldehyde
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-ethoxybenzaldehyde
Disclaimer: This document is intended for informational purposes for research, science, and drug development professionals. A complete Safety Data Sheet (SDS) for this compound (CAS: 43192-32-1) was not available in public search results. Therefore, hazard information has been supplemented with data from closely related analogues, such as 2-Bromo-5-hydroxybenzaldehyde and 2-Bromo-5-methoxybenzaldehyde. Users must conduct a thorough, independent risk assessment before handling this chemical.
Compound Identification and Properties
This compound is an aromatic aldehyde derivative. Its structure is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and a formyl (aldehyde) group. This combination of functional groups makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.
Table 1: Compound Identification and Physical Properties
| Identifier | Data | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 43192-32-1 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| Appearance | White to yellow or brown powder (inferred from analogues) | [4] |
| Boiling Point | 298.3°C at 760 mmHg | [5] |
| Density | 1.451 g/cm³ | [5] |
| Storage Temperature | 2-8°C or -20°C, under inert gas |[3][5] |
Hazard Identification and Classification
Table 2: GHS Hazard Identification (Based on Analogues)
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Analogue Source |
|---|
| Acute Toxicity, Oral (Category 4) | GHS07
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H302: Harmful if swallowed |[4][6] | | Skin Corrosion/Irritation (Category 2) | GHS07
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H315: Causes skin irritation |[7][8] | | Serious Eye Damage/Irritation (Category 2) | GHS07
| Warning | H319: Causes serious eye irritation |[7][8][9] | | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07
| Warning | H335: May cause respiratory irritation |[10][11] | | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | GHS09
| Warning | H400: Very toxic to aquatic life |[6] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14]
Personal Protective Equipment (PPE)
A risk assessment should precede all handling activities to ensure appropriate PPE is selected.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6][12] | Protects against splashes, dust, and vapors.[12] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A lab coat or chemical-resistant apron.[15][12] | Prevents skin contact, irritation, and potential absorption. |
| Respiratory Protection | For nuisance dust, a P95 (US) or P1 (EU) particle respirator. If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is recommended.[15][6][12] | Minimizes inhalation of dust or vapors.[12] |
Hygiene Measures
-
Avoid all personal contact, including inhalation and ingestion.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][12]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[15][6]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][14]
-
Recommended storage temperatures are between 2-8°C or frozen at -20°C.[3][5]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially for long-term storage.[5][16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14][16]
Emergency Procedures
Table 4: First Aid Measures (Based on Analogues)
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[15][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. If skin irritation persists, seek medical attention.[15][10] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical attention.[15][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[15][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[15]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[15]
-
Hazards from Combustion: Thermal decomposition may produce corrosive and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[10][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Accidental Release Measures
-
Evacuate personnel from the spill area.[12]
-
Wear appropriate PPE, including respiratory protection.[10]
-
Avoid generating dust. Use dry clean-up procedures (e.g., sweeping, shoveling, or vacuuming with an explosion-proof system) and place the material into a clean, dry, sealed, and labeled container for disposal.[10]
-
Prevent spillage from entering drains or waterways.[14]
General Protocol for Safe Laboratory Handling
This section provides a generalized workflow for handling this compound in a research setting. This protocol must be adapted to specific experimental requirements and institutional safety guidelines.
Methodology
-
Risk Assessment & Preparation:
-
Review this guide and any available SDS documentation thoroughly.
-
Consult institutional chemical safety protocols.
-
Ensure all required engineering controls and PPE are available and functional.
-
Prepare the workspace within the fume hood, laying down absorbent pads if necessary.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a clean spatula or scoop to carefully transfer the required amount of the solid to a tared weighing vessel.
-
Promptly transfer the weighed compound to the reaction vessel.
-
Immediately and securely seal the source container after dispensing.
-
-
Use in Reaction/Solution Preparation:
-
When dissolving, add the solid slowly to the solvent to prevent splashing.
-
If the reaction is heated, ensure it is performed in a well-ventilated fume hood with appropriate apparatus (e.g., a reflux condenser).
-
Keep all containers closed when not in use.
-
-
Post-Experiment Decontamination and Waste Disposal:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Segregate all chemical waste (solid, liquid, and contaminated disposables) into designated, labeled hazardous waste containers.[12]
-
Contaminated PPE (e.g., gloves) should be placed in a sealed bag and disposed of as hazardous waste.[12]
-
Follow all institutional and local regulations for hazardous waste disposal.[6][12]
-
Visualized Workflows and Logic
The following diagrams illustrate the logical flow of safe handling and hazard control.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Controls for Managing Chemical Hazards.
References
- 1. aaronchem.com [aaronchem.com]
- 2. This compound [myskinrecipes.com]
- 3. usbio.net [usbio.net]
- 4. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-ethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4][5] This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-ethoxybenzaldehyde with a generic arylboronic acid. The presence of the aldehyde group requires careful selection of conditions, but the protocol is robust for this class of substrates. The resulting 2-aryl-5-ethoxybenzaldehyde products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[6]
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol details a general procedure for the coupling of this compound with phenylboronic acid as a representative coupling partner. Optimization may be necessary for different boronic acids.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Purpose |
| This compound | 229.06 | 1.0 | 229 mg (1.0 mmol) | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg (1.2 mmol) | Coupling Partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg (0.02 mmol) | Catalyst Precursor |
| SPhos | 410.47 | 0.04 | 16.4 mg (0.04 mmol) | Ligand |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 425 mg (2.0 mmol) | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Organic Solvent |
| Water (degassed) | 18.02 | - | 2 mL | Aqueous Solvent |
| Ethyl Acetate | - | - | ~50 mL | Extraction Solvent |
| Brine | - | - | ~20 mL | Washing Solution |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying Agent |
| Silica Gel | - | - | As needed | Stationary Phase |
| Hexanes/Ethyl Acetate mixture | - | - | As needed | Mobile Phase |
Equipment
-
Round-bottom flask or reaction tube with a stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash column chromatography setup
-
TLC plates and developing chamber
Step-by-Step Procedure
1. Reaction Setup:
-
Place a magnetic stir bar into a flame-dried round-bottom flask.
-
To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).[3][7]
-
Fit the flask with a condenser.
2. Creation of Inert Atmosphere:
-
Seal the flask/condenser setup with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the atmosphere is inert.
3. Solvent Addition:
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon or Nitrogen through the solvents for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture (10 mL for a 1 mmol scale reaction) to the reaction flask containing the solids.[3][8]
4. Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80-100 °C.[3]
-
Stir the mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.
5. Reaction Work-up:
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.[9]
-
Dilute the reaction mixture with ethyl acetate (~20 mL) and water (~10 mL).
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate (~15 mL each time).
-
Combine the organic layers and wash them with brine (~20 mL).[10]
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][9]
6. Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.[3]
-
Elute with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure product.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][11]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2] Its mild reaction conditions and broad functional group tolerance make it invaluable for the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1]
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 2-bromo-5-ethoxybenzaldehyde. As an electron-rich aryl bromide, this substrate presents specific challenges, such as a slower rate of oxidative addition to the palladium catalyst.[3][4] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions like the homocoupling of the alkyne (Glaser coupling).[3] Both traditional copper-co-catalyzed and copper-free conditions are discussed, with the latter often being preferred for challenging aryl bromides to prevent undesirable side reactions.[3]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and, traditionally, copper.
-
Palladium Cycle : An active Pd(0) species undergoes oxidative addition with the aryl bromide.
-
Copper Cycle : A copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The acetylide group is transferred from copper to the palladium(II) complex.
-
Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[2]
In copper-free variants, the base is typically strong enough to deprotonate the alkyne, which then coordinates directly with the palladium complex, bypassing the need for a copper acetylide intermediate.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, including electron-rich substrates like this compound. Optimization is often necessary for specific substrate pairings.
| Parameter | Condition Type | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(II) or Pd(0) Precatalyst | 1-5 mol% | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(dba)₂ are common. |
| Ligand | Phosphine Ligand | 2-10 mol% | Bulky, electron-rich ligands like P(t-Bu)₃ or XPhos are effective for aryl bromides.[3] |
| Copper Co-catalyst | Copper(I) Salt | 0.5-5 mol% (if used) | CuI is the most common choice. Often omitted for aryl bromides to prevent side reactions.[3] |
| Base | Amine or Inorganic | 2-3 equivalents | Et₃N, i-Pr₂NH, DBU, or inorganic bases like K₂CO₃, Cs₂CO₃. |
| Solvent | Anhydrous Organic | - | THF, DMF, Toluene, Acetonitrile, or the amine base itself. |
| Alkyne | Terminal Alkyne | 1.1-1.5 equivalents | Phenylacetylene, Ethynyltrimethylsilane, etc. |
| Temperature | Ambient to Elevated | 25 - 100 °C | Aryl bromides typically require heating, unlike the more reactive aryl iodides.[1] |
| Reaction Time | - | 4 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
This section provides a detailed, representative protocol for the copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials and Equipment
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition : Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 eq) to the flask. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition : Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the stirring mixture.
-
Reaction Conditions : Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-ethoxy-2-(phenylethynyl)benzaldehyde.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
General Experimental Workflow
Caption: Workflow for a typical Sonogashira coupling experiment.
References
Application Notes and Protocols for the Preparation of 2-Bromo-5-ethoxybenzaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 2-Bromo-5-ethoxybenzaldehyde derivatives in the field of drug discovery. This document outlines detailed experimental protocols for the preparation of the key intermediate, this compound, and its subsequent conversion into biologically relevant derivatives such as chalcones and Schiff bases. Furthermore, it summarizes the quantitative biological activity data of structurally similar compounds to highlight the therapeutic potential of this chemical scaffold.
Introduction
This compound is a versatile synthetic intermediate that serves as a valuable building block for the creation of diverse molecular architectures in medicinal chemistry. The presence of the aldehyde functional group allows for a variety of chemical transformations, including the formation of chalcones and Schiff bases, which are known to exhibit a wide range of pharmacological activities. The bromo and ethoxy substituents on the aromatic ring can influence the compound's lipophilicity, electronic properties, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. Derivatives of structurally related bromo-hydroxybenzaldehydes have shown promise in anticancer, antimicrobial, and anti-inflammatory applications, suggesting that this compound derivatives may also possess significant therapeutic potential.[1][2]
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process involving the synthesis of the precursor, 2-Bromo-5-hydroxybenzaldehyde, followed by an etherification reaction.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
There are two primary routes for the synthesis of 2-Bromo-5-hydroxybenzaldehyde:
Method A: Direct Bromination of 3-hydroxybenzaldehyde
This method involves the electrophilic aromatic substitution of bromine onto the 3-hydroxybenzaldehyde ring.
-
Protocol:
-
Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Slowly add bromine (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature overnight.
-
The resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde.
-
Method B: Demethylation of 2-Bromo-5-methoxybenzaldehyde
This route involves the cleavage of the methyl ether in 2-Bromo-5-methoxybenzaldehyde to yield the desired hydroxyl group.
-
Protocol:
-
Dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and slowly add boron tribromide (BBr₃) (1.0-1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Step 2: Williamson Ether Synthesis of this compound
This reaction converts the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde to an ethoxy group.
-
Protocol:
-
Dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), to the solution to deprotonate the hydroxyl group.
-
Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2-1.5 eq), to the reaction mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by column chromatography or recrystallization.
-
Synthesis of this compound Derivatives
Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized by the base-catalyzed condensation of an aldehyde with an acetophenone.[3]
-
General Protocol:
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the mixture.
-
Stir the reaction at room temperature for several hours.
-
The resulting precipitate is filtered, washed with water and cold ethanol, and then recrystallized to yield the pure chalcone derivative. A study reported a 78% yield for a similar chalcone synthesis.[4]
-
Schiff Base Derivatives
Schiff bases are formed through the condensation of an aldehyde with a primary amine.[2]
-
General Protocol:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a primary amine (1.0 eq) to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the mixture for a few hours.
-
Upon cooling, the Schiff base derivative often precipitates out of the solution and can be collected by filtration and recrystallized.
-
Characterization of Synthesized Compounds
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For this compound, the aldehyde proton is expected to appear as a singlet around δ 10.3 ppm in the ¹H NMR spectrum. The ethoxy group will show a characteristic triplet and quartet.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl group of the aldehyde (around 1700 cm⁻¹) and the C=N imine stretch of a Schiff base (around 1630 cm⁻¹).
Biological Activities and Potential Applications in Drug Discovery
While specific biological data for this compound derivatives are not extensively reported, the activities of structurally related compounds provide a strong rationale for their investigation in drug discovery programs.
Anticancer Activity
Derivatives of benzyloxybenzaldehydes, which are structurally similar to ethoxybenzaldehyde derivatives, have demonstrated cytotoxic effects against various cancer cell lines.[5] Chalcones derived from bromo-benzaldehydes have also shown moderate to potent anticancer activity.[4]
Table 1: Anticancer Activity of Structurally Related Benzaldehyde Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde Analogues | HL-60 | <1 - >10 | [5] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | [4] |
| Thienyl Chalcone Derivatives | MCF-7 | 7.24 - 7.79 | [6] |
| Thienyl Chalcone Derivatives | MDA-MB-231 | 5.27 - 21.58 | [6] |
Antimicrobial Activity
Schiff bases and their metal complexes are well-known for their broad-spectrum antimicrobial activity. The presence of the bromo substituent is often associated with enhanced antimicrobial efficacy.
Table 2: Antimicrobial Activity of Structurally Related Schiff Base Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 5-bromosalicylaldehyde | E. coli | - | [2] |
| Schiff base of 5-bromosalicylaldehyde | P. aeruginosa | - | [2] |
| Schiff base derivatives | S. aureus (MRSA) | 24 - 49 | [7] |
| Schiff base derivatives | C. albicans | 24 | [7] |
Note: The data presented is for structurally related compounds and serves to indicate the potential activity of this compound derivatives.
Signaling Pathways in Drug Discovery
Derivatives of substituted benzaldehydes have been shown to modulate key signaling pathways implicated in various diseases.
NF-κB and MAPK Signaling in Inflammation
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of the inflammatory response.[1] Several studies have shown that benzaldehyde derivatives can inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components, leading to a reduction in the production of pro-inflammatory mediators.[8][9] This makes this compound derivatives promising candidates for the development of novel anti-inflammatory agents.
Caption: Synthetic workflow for this compound derivatives.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a wide array of derivatives with significant potential in drug discovery. The straightforward synthetic routes to chalcones and Schiff bases, coupled with the promising biological activities of structurally related compounds, make this scaffold an attractive starting point for the development of new therapeutic agents targeting cancer, infectious diseases, and inflammatory conditions. The detailed protocols and compiled data in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 2-Bromo-5-ethoxybenzaldehyde by HPLC
An effective analytical HPLC method is crucial for the quality control and quantitative analysis of 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and suitable for implementation in research and quality control laboratories.
Introduction
This compound is a substituted aromatic aldehyde with significant applications in organic synthesis. Its purity is critical for the successful synthesis of downstream products. Therefore, a reliable analytical method for its quantification and impurity profiling is essential. This application note describes a reverse-phase HPLC method for the determination of this compound. The method utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, which is a common approach for the separation of substituted benzaldehydes.[1][2][3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is important for sample handling and method development.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [5] |
| Boiling Point | 298.3°C at 760 mmHg[5] |
| Density | 1.451 g/cm³[5] |
| Storage | 2-8°C, stored in inert gas[5] |
Chromatographic Conditions
The recommended HPLC conditions for the analysis of this compound are detailed in Table 2. These conditions are based on established methods for similar aromatic aldehydes and are expected to provide good resolution and peak shape.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Experimental Protocol
This section provides a step-by-step protocol for the preparation of standards and samples, and the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard (97% purity or higher)[5]
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm PTFE)
-
HPLC vials
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
3. Preparation of Sample Solution
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis of this compound
References
Application Notes and Protocols for the Purification of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The following methods are standard laboratory techniques that can be adapted and optimized to achieve high purity of the target compound.
Overview of Purification Techniques
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The most common and effective techniques include column chromatography, recrystallization, and vacuum distillation. These methods can be used individually or in combination to achieve the desired level of purity.
Quantitative Data Summary
The following table summarizes typical results that can be expected from the application of these purification techniques. The values are based on purifications of structurally similar compounds and serve as a general guideline.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Considerations |
| Column Chromatography | 70-90% | >98% | 70-90% | Effective for removing closely related impurities. |
| Recrystallization | 85-95% | >99% | 60-85% | Best for removing small amounts of impurities from a solid product. |
| Vacuum Distillation | 80-95% | >97% | 75-95% | Suitable for thermally sensitive compounds with high boiling points.[3] |
Experimental Protocols
2.1. Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating this compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase.[4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (starting with a 95:5 ratio, polarity can be gradually increased)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[4]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent mixture and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample with the hexane/ethyl acetate mixture. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to obtain the purified this compound.
2.2. Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired product and impurities in a suitable solvent system at different temperatures.[5]
Materials:
-
Crude this compound (solid)
-
Solvent system: A mixture of ethyl acetate and heptane or ethanol can be effective.[5]
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or solvent mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For enhanced crystal formation, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
2.3. Protocol 3: Purification by Vacuum Distillation
For liquid or low-melting solid this compound, vacuum distillation is an excellent purification technique, especially for separating it from non-volatile impurities or compounds with significantly different boiling points. This method is particularly useful for compounds that may decompose at their atmospheric boiling point.[3]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and thermometer)
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Charging: Place the crude this compound into the round-bottom flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation and Collection: As the temperature rises, the compound will begin to vaporize and then condense in the condenser before being collected in the receiving flask. Record the temperature at which the main fraction distills.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Workflow and Pathway Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
Logical Relationship of Purification Techniques
This diagram shows the logical selection process for the appropriate purification technique based on the physical state of the crude product.
Caption: Selection of purification technique based on product state.
References
Application Notes and Protocols for the Bromination of 3-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and protocol for the bromination of 3-ethoxybenzaldehyde. The synthesis of brominated aromatic aldehydes is a crucial step in the development of various pharmaceutical compounds and fine chemicals. This protocol is based on established methods for the electrophilic aromatic substitution of similar benzaldehyde derivatives.
Introduction
The bromination of 3-ethoxybenzaldehyde is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the benzene ring. The ethoxy group (-OCH2CH3) is an activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. Consequently, the incoming electrophile (Br+) will be directed to the positions ortho and para to the ethoxy group. The primary products expected are 2-bromo-3-ethoxybenzaldehyde and 4-bromo-3-ethoxybenzaldehyde. The regioselectivity of the reaction can be influenced by the choice of brominating agent, solvent, and catalyst.
Experimental Protocol: Synthesis of 2-Bromo-3-ethoxybenzaldehyde
This protocol details the synthesis of 2-bromo-3-ethoxybenzaldehyde using molecular bromine in glacial acetic acid, a common and effective method for the regioselective bromination of activated aromatic compounds.
Materials:
-
3-Ethoxybenzaldehyde
-
Glacial Acetic Acid
-
Bromine
-
Iron powder (catalyst)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Gas absorption trap (containing sodium thiosulfate solution)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap, dissolve 3-ethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder to the solution.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.
-
Work-up:
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]
-
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent |
| 3-Ethoxybenzaldehyde | 150.17 | 1.0 |
| Bromine | 159.81 | 1.1 |
| Iron Powder | 55.85 | Catalytic |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Solvent | Glacial Acetic Acid |
| Yield (Typical) | 60-80% (after purification) |
Visualizations
Caption: Experimental workflow for the bromination of 3-ethoxybenzaldehyde.
Caption: Simplified mechanism of electrophilic aromatic bromination.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a reactive aldehyde group, a bromine atom, and an ethoxy group on the benzene ring, makes it a versatile building block for the creation of more complex molecules. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on processes suitable for industrial applications. The synthesis is presented as a two-step process: the bromination of a suitable precursor to form 2-Bromo-5-hydroxybenzaldehyde, followed by an etherification reaction to yield the final product.
Physicochemical Properties
A summary of the key physicochemical properties of the intermediate and final product is presented in Table 1.
Table 1: Physicochemical Properties
| Property | 2-Bromo-5-hydroxybenzaldehyde | This compound |
| CAS Number | 2973-80-0[1] | 43192-32-1[2] |
| Molecular Formula | C₇H₅BrO₂[1] | C₉H₉BrO₂[2] |
| Molecular Weight | 201.02 g/mol [1] | 229.07 g/mol [2] |
| Appearance | White to yellow or brown powder[3] | Not explicitly found |
| Melting Point | 130-135 °C[3] | Not explicitly found |
| Boiling Point | 286.7 °C at 760 mmHg[3] | 298.3°C at 760 mmHg[4] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate[3] | Not explicitly found |
Industrial Synthesis Pathway
The industrial synthesis of this compound is efficiently carried out in two main stages. The first stage involves the synthesis of the key intermediate, 2-Bromo-5-hydroxybenzaldehyde. Two primary routes are commonly employed for this step. The second stage is the etherification of the hydroxyl group to yield the final product.
Experimental Protocols: Scale-Up Synthesis
Stage 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
Two primary methods are presented for the industrial-scale synthesis of the key intermediate, 2-Bromo-5-hydroxybenzaldehyde. The choice of method may depend on the availability and cost of starting materials, as well as process safety considerations.
This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine.
Table 2: Quantitative Data for Direct Bromination
| Parameter | Value |
| Starting Material | 3-Hydroxybenzaldehyde |
| Reagent | Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temp. | 35-40 °C[5] |
| Reaction Time | Overnight[5] |
| Typical Yield | ~63%[6] |
| Purity | >95% after purification |
Protocol:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, suspend 3-hydroxybenzaldehyde in dichloromethane.
-
Dissolution: Heat the mixture to 35-40 °C with stirring until the starting material is completely dissolved.[5]
-
Bromine Addition: Slowly add a stoichiometric amount of bromine dissolved in dichloromethane to the reaction mixture via the addition funnel over a period of 2-3 hours, maintaining the temperature between 35-40 °C.[5]
-
Reaction: After the addition is complete, continue stirring the mixture at 35-40 °C overnight to ensure the reaction goes to completion.[5]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum. The crude product is then collected by filtration.
-
Purification: The crude solid is washed with cold dichloromethane and then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-Bromo-5-hydroxybenzaldehyde.
This alternative route involves the cleavage of the methyl ether of 2-Bromo-5-methoxybenzaldehyde.
Table 3: Quantitative Data for Demethylation
| Parameter | Value |
| Starting Material | 2-Bromo-5-methoxybenzaldehyde |
| Reagent | Boron tribromide (BBr₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temp. | 0 °C to room temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | High (can be >90%) |
| Purity | >98% after purification |
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen), charge a reactor with 2-Bromo-5-methoxybenzaldehyde and anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of boron tribromide in dichloromethane, maintaining the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water.
-
Extraction and Wash: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to afford high-purity 2-Bromo-5-hydroxybenzaldehyde.
Stage 2: Williamson Ether Synthesis of this compound
This stage involves the O-alkylation of the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde with an ethylating agent. The Williamson ether synthesis is a robust and well-established method for this transformation.[7][8]
Table 4: Quantitative Data for Williamson Ether Synthesis
| Parameter | Value |
| Starting Material | 2-Bromo-5-hydroxybenzaldehyde |
| Reagent | Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄) |
| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Reaction Temp. | Reflux temperature of the solvent |
| Reaction Time | 4-8 hours |
| Typical Yield | >85% |
| Purity | >99% after purification |
Protocol:
-
Reaction Setup: In a large-scale reactor, charge 2-Bromo-5-hydroxybenzaldehyde, a suitable solvent (e.g., acetone), and a base (e.g., anhydrous potassium carbonate).
-
Reagent Addition: To the stirred suspension, add the ethylating agent (e.g., ethyl iodide) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction for completion using HPLC or TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with the solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the final product with high purity.
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
Boron tribromide: Extremely corrosive and reacts violently with water. Handle under anhydrous conditions in an inert atmosphere.
-
Ethyl iodide and Diethyl sulfate: Alkylating agents are toxic and potential carcinogens. Handle with extreme care and appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetone and other organic solvents are flammable. Ensure proper ventilation and grounding of equipment.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety procedures.
Applications in Drug Development
This compound and its precursor, 2-Bromo-5-hydroxybenzaldehyde, are valuable intermediates in the pharmaceutical industry. For instance, 2-Bromo-5-hydroxybenzaldehyde is a key starting material for the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of atopic dermatitis. These compounds also serve as precursors for the development of Bcl-XL inhibitors, which are being investigated as potential anti-cancer agents.[9] The versatile chemical handles on these molecules allow for their incorporation into a wide range of complex drug candidates.
Conclusion
The scale-up synthesis of this compound can be achieved through a reliable two-stage process. The synthesis of the 2-Bromo-5-hydroxybenzaldehyde intermediate can be accomplished via direct bromination or demethylation, with the choice of method depending on economic and safety factors. The subsequent Williamson ether synthesis provides an efficient route to the final product. By carefully controlling reaction parameters and implementing appropriate purification techniques, high yields and purities of this compound can be obtained on an industrial scale, facilitating its use in the development and manufacturing of vital pharmaceutical agents.
References
- 1. In Williamsons synthesis ethoxy ethane is prepared class 12 chemistry CBSE [vedantu.com]
- 2. usbio.net [usbio.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde | C12H15BrO3 | CID 819964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Bromo-5-ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process:
-
Bromination of 3-ethoxybenzaldehyde: This involves the direct electrophilic substitution of a bromine atom onto the aromatic ring of 3-ethoxybenzaldehyde.
-
Williamson Ether Synthesis: This route starts with the bromination of 3-hydroxybenzaldehyde to form 2-Bromo-5-hydroxybenzaldehyde, followed by an etherification reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield the final product.
Q2: I am experiencing a low yield in the bromination of 3-ethoxybenzaldehyde. What are the potential causes and solutions?
A2: Low yields in this bromination are often due to several factors:
-
Suboptimal Temperature Control: The reaction temperature is crucial. Deviations from the optimal range can lead to the formation of undesired isomers and di-brominated byproducts.[1] It is often recommended to maintain a consistent temperature during the addition of bromine.[1]
-
Incorrect Stoichiometry: An excess of bromine can lead to di-bromination of the aromatic ring.[1] Careful control of the molar equivalents of the brominating agent is essential.
-
Incomplete Reaction: Insufficient reaction time can result in a significant amount of unreacted starting material.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to ensure the consumption of the starting material.[1]
Q3: What are common side reactions to be aware of during this synthesis?
A3: The primary side reactions of concern are:
-
Di-bromination: The formation of di-brominated byproducts can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]
-
Formation of Isomers: Depending on the reaction conditions, bromination at other positions on the aromatic ring can occur, leading to a mixture of isomers that can be difficult to separate.
-
C-alkylation (in Williamson Ether Synthesis): During the etherification step, alkylation can occur on the aromatic ring instead of the desired O-alkylation of the hydroxyl group.[2] Using polar aprotic solvents can favor O-alkylation.[2]
-
Elimination (in Williamson Ether Synthesis): The basic conditions used for etherification can sometimes promote the elimination of the alkyl halide to form an alkene.[2]
Troubleshooting Guides
Guide 1: Low Yield in Bromination Step
| Potential Cause | Recommended Solution(s) |
| Inaccurate Temperature Control | Maintain a stable reaction temperature, for instance, by using an ice bath for cooling or a controlled heating mantle.[1] A temperature range of 35-38°C during bromine addition has been reported as successful in analogous reactions.[1][3] |
| Excess Brominating Agent | Use a precise stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). A slight excess of the benzaldehyde substrate can sometimes be used to ensure complete consumption of the brominating agent.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material is no longer visible.[1] An overnight reaction at a controlled temperature may be necessary for completion.[3] |
| Poor Reagent Quality | Use freshly distilled or high-purity starting materials and reagents. Impurities in the starting benzaldehyde, such as the corresponding benzoic acid, can negatively impact the yield.[4] |
Guide 2: Low Yield in Williamson Ether Synthesis Step
| Potential Cause | Recommended Solution(s) |
| Ineffective Deprotonation | Ensure the complete deprotonation of the hydroxyl group by using a suitable base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent. |
| C-Alkylation Side Reaction | Employ a polar aprotic solvent such as DMF or DMSO to favor the desired O-alkylation over C-alkylation on the aromatic ring.[2] |
| Elimination of Ethylating Agent | Use a milder base and maintain a moderate reaction temperature to minimize the elimination side reaction.[2] Primary alkyl halides are less prone to elimination.[2] |
| Moisture in Reaction | Conduct the reaction under anhydrous conditions, as water can react with the base and hinder the deprotonation of the phenol. |
Experimental Protocols
Key Experiment: Bromination of 3-Ethoxybenzaldehyde (Illustrative Protocol)
Materials:
-
3-Ethoxybenzaldehyde
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Anhydrous Aluminum Chloride (AlCl₃) or another Lewis acid catalyst (optional)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxybenzaldehyde in the chosen solvent.
-
Cool the mixture to the desired temperature (e.g., 0-5°C) using an ice bath.
-
If using a catalyst, add it to the reaction mixture.
-
Slowly add a solution of the brominating agent in the same solvent dropwise via the dropping funnel, ensuring the temperature remains constant.
-
After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature and stir for a specified period (monitor by TLC).
-
Upon completion, quench the reaction by pouring it into a cold aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Formylation of 4-Bromo-1-Ethoxybenzene
Welcome to the technical support center for the formylation of 4-bromo-1-ethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the formylation of this substrate.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing the formation of an isomeric byproduct in my formylation reaction. How can I identify it and favor the desired ortho-product?
A1: The most likely isomeric byproduct is 5-bromo-2-ethoxybenzaldehyde, resulting from formylation at the position para to the ethoxy group. The ethoxy group is an ortho, para-director, and while ortho-substitution is often favored, para-substitution can occur.[1][2][3][4]
Troubleshooting Steps:
-
Reaction Choice: Some formylation reactions offer better ortho-selectivity than others. The Magnesium-mediated ortho-formylation using paraformaldehyde is known for its high ortho-selectivity with phenolic substrates and may be advantageous for 4-bromo-1-ethoxybenzene.[5][6][7][8] The Vilsmeier-Haack reaction is also a common choice for electron-rich arenes.[9][10][11][12][13]
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
-
Steric Hindrance: While the ortho positions are electronically favored by the ethoxy group, the bromine atom at the para position does not significantly hinder either ortho position.
Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the 2-formyl (ortho) and 3-formyl (meta to ethoxy, ortho to bromo) isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct.
-
Chromatography (TLC/HPLC/GC-MS): Chromatographic methods can separate the isomers, allowing for their identification and quantification.
Q2: My reaction is producing a significant amount of dark, resinous material (polymer). What is causing this and how can I prevent it?
A2: Polymer formation is a common side reaction in formylation, especially under strong acidic or basic conditions.[14] This is due to the reactive nature of the starting material and the aldehyde product, which can undergo self-condensation or other polymerization pathways.
Troubleshooting Steps:
-
Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. Maintain the reaction at the lowest effective temperature.[14]
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.[14]
-
Stoichiometry Control: Use a controlled amount of the formylating agent. A large excess can lead to side reactions, including polymerization.
-
Milder Conditions: If possible, use a milder formylation method or a less harsh catalyst.
Q3: I am getting a low yield of the desired 4-bromo-2-ethoxybenzaldehyde. What are the potential causes and solutions?
A3: Low yields can result from several factors, including incomplete reaction, side product formation, or product degradation.
Troubleshooting Steps:
-
Reagent Quality: Ensure that all reagents, especially the formylating agent and any catalysts, are pure and anhydrous (if required by the protocol). Moisture can deactivate many formylating reagents.
-
Reaction Conditions: Optimize the reaction temperature and time. For some reactions, heating is necessary to drive the reaction to completion, while for others, prolonged heating can lead to decomposition.
-
Proper Mixing: In biphasic reactions, such as some variations of the Reimer-Tiemann reaction, vigorous stirring is crucial to ensure efficient mixing of the reactants.
-
Work-up Procedure: Ensure that the work-up procedure is suitable for isolating the aldehyde product. Aldehydes can sometimes be sensitive to pH and temperature during extraction and purification.
Q4: Can di-formylation occur with 4-bromo-1-ethoxybenzene?
A4: Di-formylation is a possibility, especially under forcing conditions or with a large excess of the formylating agent.[15] The ethoxy group activates both ortho positions. If one ortho position is formylated, the second ortho position is still activated and could potentially undergo a second formylation, leading to 4-bromo-2,6-diethoxybenzaldehyde.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Use a 1:1 or slightly higher molar ratio of the formylating agent to your substrate to favor mono-formylation.[16]
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop it before significant di-formylation occurs.
Data Presentation
Due to the lack of specific quantitative data in the literature for the formylation of 4-bromo-1-ethoxybenzene, the following table provides a qualitative summary of expected outcomes based on the known regioselectivity of different formylation reactions on similar substituted aromatic compounds.
| Formylation Method | Expected Major Product | Potential Side Products | Selectivity Notes |
| Vilsmeier-Haack | 4-Bromo-2-ethoxybenzaldehyde | 5-Bromo-2-ethoxybenzaldehyde, Di-formylated products, Polymeric material | Generally favors formylation para to the activating group if the ortho positions are sterically hindered. For the ethoxy group, a mixture of ortho and para is possible.[9][10][17] |
| Gattermann | 4-Bromo-2-ethoxybenzaldehyde | 5-Bromo-2-ethoxybenzaldehyde, Polymeric material | Similar to other electrophilic aromatic substitutions, a mixture of ortho and para isomers is expected. This reaction is not applicable to phenol ethers.[18] |
| Duff | 4-Bromo-2-ethoxybenzaldehyde | 5-Bromo-2-ethoxybenzaldehyde, Di-formylated products, Polymeric material | Primarily an ortho-formylation method for phenols. Its efficiency with phenol ethers can be low.[19][20][21] A modified Duff reaction using trifluoroacetic acid has been shown to be effective for 4-substituted phenols.[15] |
| Reimer-Tiemann | Not applicable | - | This reaction is specific to phenols and is not suitable for their ether derivatives like 4-bromo-1-ethoxybenzene.[22][23][24] |
| Mg-mediated ortho-formylation | 4-Bromo-2-ethoxybenzaldehyde | Trace amounts of starting material, methoxymethyl ether byproduct | This method is reported to be highly ortho-selective for phenols.[5][6][7][8] |
Experimental Protocols
The following are detailed methodologies for two promising formylation reactions adaptable for 4-bromo-1-ethoxybenzene.
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a general procedure for the formylation of electron-rich aromatic compounds and can be adapted for 4-bromo-1-ethoxybenzene.[9]
Materials:
-
4-Bromo-1-ethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous (optional, as solvent)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The mixture should become a yellowish solid or a thick slurry, which is the Vilsmeier reagent.
-
Formylation: Dissolve 4-bromo-1-ethoxybenzene (1 equivalent) in anhydrous DCE (if necessary) and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the iminium salt intermediate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the desired 4-bromo-2-ethoxybenzaldehyde.
Protocol 2: Magnesium-Mediated Ortho-Formylation
This protocol is adapted from a highly regioselective method for the ortho-formylation of phenols and may provide high yields of the desired ortho-product with 4-bromo-1-ethoxybenzene.[5][6]
Materials:
-
4-Bromo-1-ethoxybenzene (as an analogue to a phenol)
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde, dry
-
Triethylamine (Et₃N), dry
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous MgCl₂ (1.5 equivalents) and dry paraformaldehyde (2-3 equivalents).
-
Add anhydrous THF or acetonitrile via syringe.
-
Add dry triethylamine (3.75 equivalents) dropwise to the suspension.
-
Add 4-bromo-1-ethoxybenzene (1 equivalent) to the mixture.
-
Reaction: Heat the mixture to reflux (around 80 °C in acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add 1 M HCl (until the mixture is acidic).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromo-2-ethoxybenzaldehyde.
Mandatory Visualization
The following diagrams illustrate the logical relationships in troubleshooting side reactions during the formylation of 4-bromo-1-ethoxybenzene.
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. Duff reaction - Wikipedia [en.wikipedia.org]
- 20. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 24. byjus.com [byjus.com]
Technical Support Center: Improving the Yield of Suzuki Reactions with 2-Bromo-5-ethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-ethoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this compound can often be attributed to a few key areas. This substrate presents challenges due to the electron-donating ethoxy group and the potentially coordinating aldehyde functionality. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the oxidative addition step and enhance overall catalytic activity.
-
Base Selection: The choice of base is critical. While common bases like K₂CO₃ can work, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, THF/water, or toluene/water. The ratio of the organic solvent to water can significantly impact the reaction's efficiency.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While some Suzuki couplings proceed at room temperature, reactions involving electron-rich aryl bromides often require heating, typically in the range of 80-110 °C.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: I am observing significant amounts of unreacted this compound. What steps can I take to improve conversion?
A2: Incomplete conversion is a common issue. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Temperature: Cautiously increasing the temperature in increments of 10-20 °C can often overcome the activation energy barrier for the oxidative addition step, which can be sluggish for electron-rich aryl bromides.
-
Switch to a More Active Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more active system, such as a pre-formed palladium catalyst with a Buchwald ligand (e.g., XPhos Pd G3), can significantly improve conversion.
-
Optimize the Base: The base may not be strong enough or soluble enough to effectively promote the transmetalation step. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.
-
Check Reagent Quality: Ensure that your boronic acid, solvent, and base are of high purity and anhydrous (where applicable). Impurities can inhibit the catalyst.
Q3: I suspect protodeboronation of my arylboronic acid is a major side reaction. How can I minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields. To mitigate this:
-
Choice of Base: Use the mildest effective base. While a strong base may be needed for coupling, an overly strong base can accelerate protodeboronation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, KF) may be necessary.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation. Using anhydrous solvents and bases can be beneficial.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than boronic acids.
-
Optimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Prolonged reaction times can increase the extent of protodeboronation.
Q4: I am observing the formation of a significant amount of homocoupled product from my boronic acid. What is the cause and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling:
-
Ensure a Thoroughly Inert Atmosphere: Meticulously degas your solvents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Use a Pd(0) Source or an Efficient Precatalyst: If using a Pd(II) precatalyst, ensure that the conditions are suitable for its efficient reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system can reduce the amount of free Pd(II) that can promote homocoupling.
-
Control the Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can sometimes disfavor the homocoupling of the boronic acid.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of substrates analogous to this compound. This data can serve as a guide for optimizing your reaction.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 81[1] |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 92[1] |
| 3 | 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~75[2] |
| 4 | 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 95 (Illustrative)[3] |
| 5 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
Note: Yields are for illustrative purposes with similar substrates and may vary for this compound.
Experimental Protocols
This section provides a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction with this compound. Optimization for specific arylboronic acids is recommended.
Protocol 1: General Suzuki Coupling Using a Buchwald Ligand System
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, finely ground K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting guide for low-yield Suzuki reactions.
References
Technical Support Center: Avoiding Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common and often frustrating side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the halogen atom (I, Br, Cl) of the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1] This leads to a reduced yield of the desired cross-coupled product and introduces a significant purification challenge due to the formation of a byproduct that is often structurally similar to the starting material.[2]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can arise from several sources within the reaction mixture, including:
-
Bases: Amine bases and alkoxides can act as hydride donors.[2]
-
Solvents: Protic solvents like alcohols, and even some aprotic polar solvents like DMF, can be sources of hydrides.[3][4]
-
Starting Materials and Reagents: Trace amounts of water or other protic impurities can contribute to the formation of Pd-H species.[1]
-
Ligands: In some cases, the phosphine ligands themselves can be a source of hydrides.
The propensity for dehalogenation is also influenced by the substrate, with electron-rich aryl halides being more susceptible.[1] The reactivity of the halide also plays a role, with the trend for dehalogenation generally following I > Br > Cl.[1]
Q3: How can I detect and quantify the dehalogenated byproduct?
A3: The dehalogenated byproduct can be detected and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1] By comparing the retention times and mass spectra of the components in the crude reaction mixture to authentic samples of the starting material, desired product, and the potential dehalogenated byproduct, one can confirm its presence and determine its relative abundance. For quantitative analysis, an internal standard can be used.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated arene in your Suzuki-Miyaura reaction, consider the following troubleshooting steps, starting with the most impactful changes.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting dehalogenation.
Data-Driven Recommendations:
The choice of ligand, base, and solvent can have a dramatic impact on the ratio of the desired product to the dehalogenated byproduct. Below are tables summarizing quantitative data from literature to guide your optimization.
Table 1: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 4-Bromotoluene | 70 | 25 |
| P(o-tol)₃ | 4-Bromotoluene | 85 | 10 |
| P(t-Bu)₃ | 4-Bromotoluene | 92 | <5 |
| XPhos | 4-Chloroanisole | 95 | <2 |
Note: Yields are illustrative and will vary with specific substrates and conditions.
Table 2: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling
| Base | Aryl Halide | Product Yield (%) | Dehalogenation (%) |
| NaOEt | 4-Iodoanisole | 60 | 35 |
| Et₃N | 4-Iodoanisole | 75 | 20 |
| K₂CO₃ | 4-Iodoanisole | 88 | 8 |
| K₃PO₄ | 4-Iodoanisole | 94 | <5 |
Note: Yields are illustrative and will vary with specific substrates and conditions.[5]
Table 3: Effect of Solvent on Dehalogenation in Suzuki-Miyaura Coupling
| Solvent | Aryl Halide | Product Yield (%) | Dehalogenation (%) |
| Methanol | 4-Bromoanisole | 55 | 40 |
| DMF | 4-Bromoanisole | 70 | 25 |
| Dioxane | 4-Bromoanisole | 85 | 10 |
| Toluene | 4-Bromoanisole | 92 | 5 |
Note: Yields are illustrative and will vary with specific substrates and conditions.[4]
Issue 2: Dehalogenation in Other Cross-Coupling Reactions (Heck, Sonogashira, Buchwald-Hartwig)
The general principles for avoiding dehalogenation apply across different cross-coupling reactions, but some specific considerations for each are outlined below.
-
Heck Coupling: This reaction is often run at higher temperatures, which can favor dehalogenation. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help. Inorganic bases like NaOAc or K₂CO₃ are generally preferred over amine bases.[6]
-
Sonogashira Coupling: The traditional use of a copper co-catalyst can sometimes lead to side reactions. A copper-free protocol can be beneficial. For electron-rich aryl bromides, which are prone to dehalogenation, using a bulky and electron-rich phosphine ligand like P(t-Bu)₃ at room temperature can be effective.[7][8]
-
Buchwald-Hartwig Amination: The choice of base is critical. Strong bases like alkoxides should be used with caution, especially with protic solvents. Using a weaker inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like toluene or dioxane is a good starting point. For challenging substrates, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the desired C-N bond formation over dehalogenation.[9]
Reaction Mechanisms and Pathways
Understanding the catalytic cycle and the competing dehalogenation pathway is key to rational troubleshooting.
Caption: Competing cross-coupling and dehalogenation pathways.
Key Experimental Protocols
Here are detailed, generalized protocols for key cross-coupling reactions, designed to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol is optimized for substrates that are prone to hydrodehalogenation.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with Suppressed Dehalogenation
This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene, with measures to minimize the hydrodehalogenation side product.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
NaOAc (1.5 mmol, 1.5 equiv)
-
Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and P(o-tol)₃ in toluene.
-
Add the aryl bromide, alkene, and NaOAc.
-
Seal the flask and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is particularly useful for electron-rich aryl bromides and avoids the use of a copper co-catalyst.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
(AllylPdCl)₂ (0.01 mmol, 1 mol%)
-
P(t-Bu)₃ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add (AllylPdCl)₂ and P(t-Bu)₃ under an inert atmosphere.
-
Add dioxane and stir for 10 minutes at room temperature.
-
Add the aryl bromide, terminal alkyne, and Cs₂CO₃.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination with Minimal Dehalogenation
This protocol uses a robust catalyst system and conditions designed to favor C-N bond formation.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
tBuXPhos Pd G3 (1-2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene or Dioxane (0.1-0.2 M)
-
Dry Schlenk tube or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, amine, K₃PO₄, and tBuXPhos Pd G3.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 5: GC-MS Analysis for Quantifying Dehalogenation
This protocol outlines a general method for quantifying the amount of dehalogenated byproduct in a crude reaction mixture.[1]
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.
-
If necessary, filter the sample through a small plug of silica gel to remove solid particles.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct.
-
-
Data Analysis: Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra. Quantify the relative amounts based on the peak areas relative to the internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 2-Bromo-5-ethoxybenzaldehyde from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 2-Bromo-5-ethoxybenzaldehyde from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product is an oil or fails to crystallize | - Presence of impurities, such as unreacted starting material or solvent residue, depressing the melting point.- The product may be of insufficient purity for crystallization. | - Ensure all reaction solvents have been thoroughly removed under reduced pressure.- Attempt purification by column chromatography to remove impurities before crystallization.- Try trituration with a non-polar solvent like hexane to induce solidification. |
| Low recovery after recrystallization | - The chosen solvent system is too good a solvent for the product.- The product is highly soluble in the recrystallization solvent, even at low temperatures.- Too much solvent was used. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is often effective.[1]- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. |
| Persistent yellow or brown color in the final product | - Presence of colored impurities from the reaction.- Oxidation of the aldehyde to the corresponding carboxylic acid. | - Perform a charcoal treatment during recrystallization to adsorb colored impurities.- Purify by column chromatography, which is effective at separating colored byproducts.- Ensure the product is stored under an inert atmosphere and protected from light to prevent oxidation. |
| Co-elution of impurities during column chromatography | - The polarity of the mobile phase is too high, causing the product and impurities to move too quickly through the column.- The impurity has a very similar polarity to the product. | - Optimize the mobile phase by using a less polar solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), can improve separation.[2]- Monitor fractions closely by Thin Layer Chromatography (TLC) to identify and isolate the pure product fractions.[1]- Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Presence of starting material (3-ethoxybenzaldehyde) in the final product | - Incomplete bromination reaction. | - If the amount of starting material is small, it can often be removed by recrystallization as it may remain in the mother liquor.- For larger amounts, column chromatography is recommended as the starting material is typically less polar than the brominated products. |
| Presence of multiple spots on TLC of the purified product | - Incomplete separation of positional isomers (e.g., 4-bromo- or 6-bromo-isomers).- Presence of di-brominated byproducts. | - Repeat column chromatography with a shallower solvent gradient to improve the separation of isomers.- Di-brominated products are generally less polar and should elute earlier from a normal-phase column. Careful fractionation is key. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities arise from the bromination of 3-ethoxybenzaldehyde and include:
-
Unreacted 3-ethoxybenzaldehyde: Due to an incomplete reaction.
-
Positional Isomers: Such as 4-bromo-5-ethoxybenzaldehyde and 6-bromo-5-ethoxybenzaldehyde, formed due to the directing effects of the substituents on the aromatic ring.
-
Di-brominated products: Formed if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]
Q2: Which purification technique is best for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities:
-
Recrystallization is effective for removing small amounts of impurities and for obtaining a highly crystalline final product, provided a suitable solvent system can be found. A common approach for similar compounds is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane.[1]
-
Column Chromatography is the most versatile method for separating the desired product from starting materials, positional isomers, and other byproducts, especially when they are present in significant amounts.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[1] It can be used to:
-
Assess the purity of the crude reaction mixture.
-
Identify the optimal solvent system for column chromatography.
-
Analyze the fractions collected from the column to determine which contain the pure product.
Q4: My purified this compound is degrading over time. How can I prevent this?
A4: Aldehydes can be susceptible to oxidation, especially when exposed to air and light. The primary degradation product is likely the corresponding carboxylic acid, 2-bromo-5-ethoxybenzoic acid. To ensure stability, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.
Experimental Protocols
Disclaimer: These protocols are based on established methods for analogous compounds and may require optimization for your specific reaction mixture.
Protocol 1: Recrystallization
This protocol is adapted from a procedure for the purification of the analogous 2-Bromo-5-hydroxybenzaldehyde.[1]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent, such as ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Add a hot, non-polar solvent, such as hexane or heptane, dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. The product should crystallize out of the solution.
-
Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is based on general principles for the purification of aromatic aldehydes.
-
Column Packing: Pack a glass column with silica gel, using a slurry of the initial mobile phase (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 100% hexane, then moving to 99:1, 98:2, 95:5 hexane:ethyl acetate, etc.). The optimal gradient will depend on the specific impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Solvent System | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate / Hexane or Heptane[1] | >98% (if successful) | - Simple and cost-effective.- Can yield highly pure crystalline material. | - May result in significant product loss in the mother liquor.- Not effective for separating impurities with similar solubility. |
| Column Chromatography | Hexane / Ethyl Acetate gradient[2] | >99% | - Highly effective for separating a wide range of impurities, including isomers.- Scalable for different quantities of product. | - More time-consuming and requires larger volumes of solvent.- Can be more expensive than recrystallization. |
| HPLC (Analytical/Prep) | Acetonitrile / Water / Acid (e.g., Phosphoric or Formic)[3] | >99.5% | - Provides the highest resolution and purity.- Can be used for both analysis and small-scale purification. | - Requires specialized equipment.- Not practical for large-scale purification. |
Visualization of Purification Workflow
Caption: A logical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Temperature Control in the Bromination of 3-Ethoxybenzaldehyde
Welcome to the technical support center for the bromination of 3-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the bromination of 3-ethoxybenzaldehyde?
A1: The bromination of 3-ethoxybenzaldehyde is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents on the benzene ring: the ethoxy group (-OCH2CH3) and the aldehyde group (-CHO).
-
The ethoxy group is an activating, ortho, para-director due to its electron-donating resonance effect.
-
The aldehyde group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.
Considering these effects, the primary products expected are those where bromine substitutes at positions ortho or para to the strongly activating ethoxy group. Therefore, the major products are typically 2-bromo-3-ethoxybenzaldehyde and 4-bromo-3-ethoxybenzaldehyde . The formation of 6-bromo-3-ethoxybenzaldehyde is also possible.
Q2: What is the general temperature range for the bromination of substituted benzaldehydes?
A2: The bromination of substituted benzaldehydes is typically carried out in a temperature range of 0°C to 100°C.[1] For optimal selectivity and to minimize side reactions, a more controlled temperature range of 5°C to 60°C is generally preferred.[1]
Q3: How does temperature influence the regioselectivity of the bromination?
A3: Temperature is a critical parameter for controlling the regioselectivity of the bromination reaction. Lower temperatures generally favor the formation of the thermodynamically more stable isomer and can help to minimize the formation of over-brominated byproducts. Conversely, higher temperatures can lead to a less selective reaction, resulting in a mixture of isomers and potentially lower yields of the desired product. For electrophilic aromatic brominations, controlling the temperature, sometimes as low as -30°C to -78°C, can be necessary to achieve high regioselectivity.
Q4: What are common side reactions to be aware of during the bromination of 3-ethoxybenzaldehyde?
A4: Common side reactions include:
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Polybromination: The activating nature of the ethoxy group can make the ring susceptible to further bromination, leading to the formation of di- or tri-brominated products.
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Oxidation: The aldehyde group can be sensitive to oxidation, especially under harsh reaction conditions.
-
Benzylic Bromination: While less common for aromatic ring bromination conditions, radical conditions (e.g., presence of UV light or radical initiators) could lead to bromination of the benzylic position of the ethoxy group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time or moderately increase temperature. Monitor reaction progress by TLC. |
| 2. Sub-optimal temperature. | - Optimize the reaction temperature. Start with a lower temperature (e.g., 0-5°C) and gradually increase if the reaction is too slow. | |
| 3. Decomposition of starting material or product. | - Lower the reaction temperature. Ensure slow, dropwise addition of the brominating agent. | |
| 4. Inefficient workup and isolation. | - Ensure complete extraction of the product. - Minimize losses during purification steps. | |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high. | - Lower the reaction temperature significantly. Consider temperatures in the range of 0°C to -20°C. |
| 2. Choice of brominating agent and solvent. | - Different brominating agents (e.g., NBS, Br2) and solvents can influence regioselectivity. Consider screening different solvent systems. | |
| 3. Reaction is too fast and uncontrolled. | - Add the brominating agent slowly and ensure efficient stirring and cooling to maintain the target temperature. | |
| Formation of Polybrominated Products | 1. Excess brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent. |
| 2. Highly activating substrate. | - Moderate the reaction conditions by using a less reactive brominating agent or by performing the reaction at a lower temperature. | |
| Product Decomposition (dark reaction mixture) | 1. Reaction temperature is too high. | - Immediately cool the reaction mixture and proceed with the workup. In future experiments, maintain a lower temperature. |
| 2. Presence of impurities that catalyze decomposition. | - Ensure all glassware is clean and dry. Use pure reagents and solvents. |
Data Presentation
Table 1: Effect of Temperature on Yield and Regioselectivity in Aromatic Bromination (Illustrative Example)
The following table provides a hypothetical but realistic representation of how temperature can influence the yield and isomer distribution in the bromination of an activated aromatic aldehyde like 3-ethoxybenzaldehyde. Actual results may vary based on specific reaction conditions.
| Temperature (°C) | Total Yield (%) | 2-bromo Isomer (%) | 4-bromo Isomer (%) | 6-bromo Isomer (%) | Polybrominated Products (%) |
| 0 | 85 | 60 | 35 | 5 | < 1 |
| 25 (Room Temp) | 75 | 50 | 40 | 8 | 2 |
| 50 | 60 | 45 | 40 | 10 | 5 |
| 80 | 40 | 35 | 35 | 15 | 15 |
Experimental Protocols
Detailed Methodology for the Bromination of 3-Ethoxybenzaldehyde
This protocol is adapted from a general procedure for the bromination of a similar compound, m-hydroxybenzaldehyde, and should be optimized for 3-ethoxybenzaldehyde.
Materials:
-
3-Ethoxybenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Iron powder (catalyst, optional)
-
Sodium Acetate (optional, to buffer HBr formed)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (if refluxing)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-ethoxybenzaldehyde (1 equivalent) in glacial acetic acid. If using, add a catalytic amount of iron powder. Cool the mixture to the desired temperature (e.g., 0-5°C) using an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Workup:
-
If any unreacted bromine remains (indicated by a persistent orange/brown color), add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromo-3-ethoxybenzaldehyde isomer(s).
Mandatory Visualization
Caption: Troubleshooting workflow for the bromination of 3-ethoxybenzaldehyde.
Caption: Logical relationship between temperature and reaction outcomes.
References
dealing with impurities in commercial 2-Bromo-5-ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling impurities in commercial 2-Bromo-5-ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial this compound may contain several impurities stemming from its synthesis and storage. Common impurities include unreacted starting materials, isomers, and degradation products. The primary synthetic routes to similar compounds involve the bromination of 3-ethoxybenzaldehyde or the Williamson ether synthesis of 2-bromo-5-hydroxybenzaldehyde.[1]
Potential impurities include:
-
Starting Materials: 3-ethoxybenzaldehyde or 2-bromo-5-hydroxybenzaldehyde.
-
Isomers: Regioisomers such as 4-bromo-3-ethoxybenzaldehyde or 6-bromo-3-ethoxybenzaldehyde may form during the bromination step.
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Over-brominated products: Dibrominated species can also be present.
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Oxidation Product: The aldehyde functional group is susceptible to oxidation, leading to the formation of 2-bromo-5-ethoxybenzoic acid, especially upon prolonged exposure to air.[2]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, heptane) may be present.[3][4]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample. The choice of method depends on the available instrumentation and the specific information required.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for quantifying the purity of this compound and detecting non-volatile impurities.[5] A reversed-phase C18 column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities and can help in the structural elucidation of unknown components.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (aldehyde, ether, aromatic ring) and can indicate the presence of impurities like the carboxylic acid from oxidation.[6]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2] For long-term storage, refrigeration at 2-8°C is recommended. Solutions of the compound are less stable than the solid form and should be prepared fresh. If storage of a solution is necessary, it should be kept at -20°C for short periods.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: My reaction is not proceeding as expected, and I suspect my starting material is impure.
Possible Cause: The presence of impurities in the commercial this compound can inhibit or lead to side reactions.
Solution:
-
Assess Purity: Analyze the purity of the starting material using one of the methods described in the FAQs (e.g., HPLC or ¹H NMR).
-
Purify the Reagent: If impurities are detected, purify the this compound using an appropriate method such as recrystallization or column chromatography.
Issue 2: The material has a noticeable color (e.g., yellow or brown) instead of being a white to off-white solid.
Possible Cause: A change in color can indicate degradation, most commonly oxidation of the aldehyde to a carboxylic acid.[2]
Solution:
-
Confirm Identity and Purity: Use analytical techniques like IR (to look for a broad O-H stretch of a carboxylic acid) and HPLC to identify and quantify the impurity.
-
Purification: If the primary impurity is the corresponding carboxylic acid, a simple purification may be possible. For example, dissolving the material in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can remove the acidic impurity. Subsequent recrystallization or column chromatography of the organic layer should yield the pure aldehyde.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Separation based on polarity | Quantitative purity (area %), detection of non-volatile impurities[5] | High resolution, sensitive, widely available[5] | May require method development for optimal separation |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities, structural information[6] | High sensitivity, provides molecular weight and fragmentation data | Not suitable for non-volatile or thermally labile impurities |
| NMR | Nuclear magnetic resonance of atomic nuclei | Structural confirmation, identification of impurities, absolute purity (qNMR)[7] | Provides detailed structural information, non-destructive | Lower sensitivity compared to chromatographic methods |
| IR | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., C=O, C-O, C-Br)[6] | Fast, simple, good for identifying major functional group changes | Not suitable for quantification, complex spectra can be difficult to interpret |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
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Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and heptane is often a good starting point.[3]
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Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 30% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the column.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for assessing and purifying commercial this compound.
Caption: Troubleshooting decision tree for handling impurities in experiments.
References
Technical Support Center: Suzuki Coupling Reactions with Substituted Benzaldehydes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving substituted benzaldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction with a substituted benzaldehyde is giving a low to no yield. What are the common causes and how can I fix it?
Possible Causes:
-
Catalyst Inactivation or Insufficient Activity: The palladium catalyst may be deactivated or not active enough for the specific substrates.[1][2] The aldehyde functional group can sometimes coordinate to the palladium center, inhibiting the reaction.
-
Inefficient Oxidative Addition: Aryl chlorides and electron-rich aryl bromides can be challenging substrates for the initial oxidative addition step.[1][3]
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, especially with electron-deficient boronic acids.[4]
-
Inappropriate Base: The strength and solubility of the base are critical.[5] A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can cause side reactions.[5]
-
Suboptimal Solvent or Temperature: Poor solubility of reagents or a reaction temperature that is too low can lead to a sluggish reaction.[6][7]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[1][2]
Suggested Solutions:
-
Catalyst and Ligand Selection:
-
For less reactive aryl halides (e.g., chlorides), use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition.[1][8]
-
Consider using more active pre-catalysts, such as Buchwald-type pre-catalysts, which efficiently generate the active Pd(0) species.[1][2]
-
Increase the catalyst loading if deactivation is suspected, for example, from 1-2 mol% to 3-5 mol%.[1][2]
-
-
Base Optimization:
-
Reaction Conditions:
-
Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[2][6] Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent.[2]
-
Gradually increase the reaction temperature if the reaction is sluggish, for instance, from 80°C to 110°C.[1]
-
-
Protecting the Aldehyde:
-
If the aldehyde group is suspected of causing interference, it can be protected as an acetal. The acetal is stable under the coupling conditions and can be easily deprotected after the reaction.[6]
-
Question 2: I am observing a significant amount of a dehalogenated benzaldehyde byproduct in my reaction. How can I prevent this?
Possible Causes:
-
Presence of a Proton Source: Water or other protic impurities can lead to hydrodehalogenation of the aryl-palladium intermediate.[6]
-
Base is Too Strong: A strong base can sometimes abstract a proton from the aldehyde, creating a proton source.[6]
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, it allows more time for side reactions like dehalogenation to occur.[6]
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents to minimize the presence of water.[6]
-
Use a Weaker Base: Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]
-
Accelerate Reductive Elimination: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) which are known to speed up the reductive elimination step.[6]
-
Lower the Reaction Temperature: In some cases, lowering the temperature can reduce the rate of dehalogenation relative to the desired cross-coupling.[6]
Question 3: My reaction is producing a lot of homocoupled biaryl product from the boronic acid. What is causing this and how can it be minimized?
Possible Causes:
-
Presence of Oxygen: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][9] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a homocoupling pathway.[9]
-
Use of a Pd(II) Pre-catalyst: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled product at the start of the reaction.[9]
Suggested Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes before use and maintain an inert atmosphere throughout the reaction.[1][2]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species to bypass the Pd(II)-mediated homocoupling pathway.[1][2]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[2]
-
Slow Addition of Boronic Acid: In some instances, the slow addition of the boronic acid to the reaction mixture can help keep its concentration low and thus disfavor homocoupling.[2]
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing groups on the benzaldehyde affect the Suzuki coupling reaction?
A1: Substituents on the aryl halide (the substituted benzaldehyde) have a significant impact on the oxidative addition step. Aryl halides with electron-withdrawing groups generally react more readily than those with electron-donating groups.[3][10] For arylboronic acids, electron-donating groups are beneficial, while electron-withdrawing groups can be unfavorable for the reaction.[10]
Q2: What is the role of the base in the Suzuki-Miyaura reaction?
A2: The base is crucial for activating the boronic acid.[5][11] It reacts with the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) complex.[5][12] The choice of base can influence reaction rate, yield, and the prevalence of side reactions.[5]
Q3: When should I use a boronic acid versus a boronic ester (e.g., a pinacol ester)?
A3: Boronic acids are generally more reactive than boronic esters.[13] However, they are also more prone to side reactions like protodeboronation and homocoupling.[13][14] Boronic esters, such as pinacol esters, offer greater stability and are less susceptible to these side reactions.[14] They are a good choice for sensitive substrates or when the corresponding boronic acid is unstable.[5][15]
Q4: What is protodeboronation and how can I avoid it?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is a common issue with unstable boronic acids, especially heteroaryl or electron-rich boronic acids, and can be exacerbated by strong bases and the presence of water.[5][15] To minimize it, you can use a milder base like KF or K₃PO₄, use a more stable boronic ester, and ensure anhydrous reaction conditions.[5]
Q5: Why is an inert atmosphere important for Suzuki coupling reactions?
A5: Maintaining an inert atmosphere (e.g., using Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst by oxygen.[1][16] Oxygen can also promote the undesirable homocoupling of the boronic acid starting material.[9]
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromobenzaldehyde and Phenylboronic Acid
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | K₃PO₄ | Toluene | 110 | 12 | 95 |
| 4 | NaOH | Toluene/H₂O | 80 | 16 | 75 |
| 5 | KF | Toluene | 110 | 24 | 60 |
This table presents illustrative data compiled from general knowledge of Suzuki coupling reactions. Actual results will vary based on specific substrates and precise reaction conditions.
Table 2: Comparison of Ligands for the Suzuki Coupling of 4-Chlorobenzaldehyde and Phenylboronic Acid
| Entry | Pd Precursor (2 mol%) | Ligand (4 mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 110 | 30 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 80 | 88 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 100 | 96 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | 100 | 98 |
| 5 | Pd(dppf)Cl₂ | - | K₂CO₃ | 100 | 75 |
This table provides a representative comparison of ligand performance for a challenging aryl chloride substrate. Yields are highly dependent on the specific reaction setup.[1][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Substituted Bromobenzaldehyde
This protocol provides a general starting point and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid (1.2 - 1.5 equiv), and the base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Acetal Protection of a Substituted Benzaldehyde
This protocol describes the protection of the aldehyde functionality to prevent side reactions.[6]
-
Protection: To a solution of the substituted bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure. The crude acetal can often be used directly in the subsequent Suzuki coupling reaction without further purification.
-
Deprotection: After the Suzuki coupling, dissolve the crude protected product in a mixture of acetone and 1 M HCl. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Neutralize with saturated aqueous NaHCO₃ and extract the final product with an organic solvent. Purify by column chromatography.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
impact of solvent choice on 2-Bromo-5-ethoxybenzaldehyde reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromo-5-ethoxybenzaldehyde. The following sections detail the impact of solvent choice on reaction outcomes, provide experimental protocols, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the synthesis of this compound via Williamson Ether Synthesis?
A1: The synthesis of this compound from its precursor, 2-Bromo-5-hydroxybenzaldehyde, is a Williamson ether synthesis, which is an S_N2 reaction.[1] Polar aprotic solvents are generally preferred as they can dissolve the ionic alkoxide intermediate without solvating and deactivating the nucleophile through extensive hydrogen bonding.[2] Commonly used solvents include Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and yield.
Q2: How does solvent choice impact palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound?
A2: Solvent selection is critical in palladium-catalyzed cross-coupling reactions as it affects the solubility of reactants, the stability and activity of the catalyst, and the rate of key steps in the catalytic cycle.[3]
-
For Suzuki-Miyaura coupling , solvent systems often consist of an organic solvent mixed with water to dissolve the inorganic base.[4] Common choices include 1,4-dioxane/water, toluene/water, and THF/water.[3][4] The organic solvent's ability to dissolve the aryl bromide and the palladium complex is crucial, while water is necessary for dissolving the base and facilitating the activation of the boronic acid.[4]
-
For Heck reactions , polar aprotic solvents like DMF and N,N-Dimethylacetamide (DMAc) are frequently used.[5]
-
For Sonogashira coupling , solvents such as THF, MeCN, and EtOAc are common, often in the presence of an amine base which can sometimes act as a co-solvent.[6][7] Anhydrous and anaerobic conditions are typically recommended to prevent side reactions like the homocoupling of the alkyne.[8]
-
For Buchwald-Hartwig amination , anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane are generally preferred to prevent catalyst deactivation.[9]
Q3: I am observing low yields in my Suzuki coupling reaction. What is the likely cause related to the solvent?
A3: Low yields in Suzuki coupling can often be attributed to poor solubility of the reactants or the base in the chosen solvent system.[4] If the base, such as potassium carbonate, is not sufficiently dissolved, the activation of the boronic acid for transmetalation will be inefficient.[10] Additionally, if the reaction mixture is not properly degassed, the presence of oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts, reducing the yield of the desired product.[11] Consider switching to a different solvent system (e.g., from toluene/water to dioxane/water) or adjusting the solvent-to-water ratio to improve solubility.[4]
Q4: What are common byproducts when using different solvents, and how can they be minimized?
A4: Byproduct formation is highly dependent on the reaction type.
-
In cross-coupling reactions , a common side product is the homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions, alkyne in Sonogashira reactions).[12] This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the solvent and reaction mixture.[11]
-
In Williamson ether synthesis , the primary side reaction is elimination, which is more prevalent with secondary and tertiary alkyl halides.[1] Since an ethyl halide is used for the synthesis of this compound, this is less of a concern.
-
Under strongly acidic conditions, cleavage of the ethoxy group can occur, leading to the formation of 2-Bromo-5-hydroxybenzaldehyde.[13]
Q5: What are the recommended methods for purifying this compound and its reaction products?
A5: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system, such as a mixture of ethyl acetate and heptane, can be used.[14] The choice of solvent depends on the differential solubility of the desired product and impurities at different temperatures.
-
Column Chromatography: For separating products from unreacted starting materials or byproducts with similar polarities, flash column chromatography using a silica gel stationary phase is effective.[14] The eluent system will depend on the polarity of the compounds being separated, with common choices including mixtures of hexanes and ethyl acetate.
Troubleshooting Guides
Guide 1: Low Yield in Cross-Coupling Reactions
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| Low or no product formation | Poor solubility of reactants or base in the chosen solvent.[4] | Try a different solvent system (e.g., switch from toluene/water to dioxane/water for a Suzuki reaction). Adjust the organic solvent to water ratio to improve solubility. For Heck or Buchwald-Hartwig reactions, ensure an appropriate anhydrous polar aprotic solvent is used.[5][9] |
| Catalyst deactivation due to protic impurities in the solvent. | Use anhydrous solvents, especially for reactions sensitive to water like Buchwald-Hartwig amination.[9] | |
| Significant amount of homocoupled byproduct | Presence of oxygen in the solvent and reaction mixture.[11] | Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[11] |
| Incomplete reaction | Insufficient reaction temperature for the chosen solvent. | Ensure the reaction temperature is appropriate for the solvent's boiling point and the specific reaction requirements. Some cross-coupling reactions require heating to proceed at a reasonable rate. |
Guide 2: Formation of Unexpected Byproducts
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| Formation of 2-Bromo-5-hydroxybenzaldehyde during workup or reaction | The reaction was performed under acidic conditions, or an acidic workup was used, causing ether cleavage.[13] | Maintain neutral or basic conditions throughout the reaction and workup. Use a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the extraction process. |
| Formation of tar-like substances | The solvent is not appropriate for the reaction temperature, leading to decomposition. | Select a solvent with a boiling point that is suitable for the required reaction temperature. Monitor the reaction for any signs of decomposition (e.g., darkening of the reaction mixture). |
Data Presentation
The following tables provide illustrative data on how solvent choice can impact the yield of common cross-coupling reactions with aryl bromides like this compound. Note: This data is representative and based on general trends observed for similar substrates. Actual results may vary.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield
| Solvent System (Organic:Water Ratio) | Base | Typical Yield (%) | Notes |
| Toluene:H₂O (4:1) | K₂CO₃ | 75-85 | A common and cost-effective choice.[3] |
| 1,4-Dioxane:H₂O (4:1) | K₃PO₄ | 85-95 | Often provides higher yields due to better solubility of intermediates.[4] |
| THF:H₂O (4:1) | Cs₂CO₃ | 80-90 | THF is a good solvent, but its lower boiling point may limit the reaction temperature. |
| DMF:H₂O (4:1) | K₂CO₃ | 70-80 | Can be effective, but DMF can sometimes coordinate to the palladium center. |
Table 2: Illustrative Solvent Effects on Sonogashira Coupling Yield
| Solvent | Base | Typical Yield (%) | Notes |
| THF | Et₃N | 80-90 | A widely used solvent for Sonogashira couplings.[6] |
| DMF | Diisopropylamine | 75-85 | Higher boiling point allows for higher reaction temperatures if needed. |
| Acetonitrile (MeCN) | Et₃N | 80-90 | Another common polar aprotic solvent for this reaction.[7] |
| Toluene | Et₃N | 70-80 | Less polar option, may require higher temperatures. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
Protocol 2: Synthesis of this compound
Materials:
-
2-Bromo-5-hydroxybenzaldehyde (1.0 equiv)
-
Ethyl iodide (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-5-hydroxybenzaldehyde and anhydrous K₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture or by column chromatography.
Visualizations
Caption: General experimental workflow for synthesis and subsequent cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. depts.washington.edu [depts.washington.edu]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-ethoxybenzaldehyde and 2-Chloro-5-ethoxybenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Aryl Halide Reactivity in Cross-Coupling and Nucleophilic Substitution Reactions.
The selection of an appropriate starting material is a critical decision in the design of synthetic routes for novel therapeutics and functional materials. Substituted benzaldehydes, such as 2-bromo-5-ethoxybenzaldehyde and 2-chloro-5-ethoxybenzaldehyde, are versatile intermediates used in the construction of complex molecular architectures.[1] The choice between a bromo or chloro derivative significantly impacts reaction efficiency, yield, and conditions, primarily due to the inherent differences in the carbon-halogen bond properties. This guide provides an objective comparison of these two reagents, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Reactivity in Key Transformations
The primary difference in reactivity between this compound and 2-chloro-5-ethoxybenzaldehyde stems from the nature of the carbon-halogen (C-X) bond. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
In common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the generally accepted order of reactivity for aryl halides is: I > Br > Cl > F.[2] This trend is directly related to the C-X bond dissociation energy. The weaker C-Br bond compared to the C-Cl bond facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2] Consequently, this compound is expected to exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analog.[2]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed (F > Cl > Br > I).[3][4] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the electronegativity of the halogen, rather than the ease of C-X bond cleavage.[3] However, SNAr reactions typically require potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to sufficiently activate the ring.[5][6] For the title compounds, where the substituents are an aldehyde and an ethoxy group, palladium-catalyzed cross-coupling is the more common and relevant transformation.
Data Presentation: Performance in Palladium-Catalyzed Cross-Coupling
The following table summarizes the expected performance of this compound versus 2-chloro-5-ethoxybenzaldehyde in a typical Suzuki-Miyaura cross-coupling reaction. The quantitative data are representative and based on the established reactivity principles of aryl halides.
| Feature | This compound | 2-Chloro-5-ethoxybenzaldehyde | Rationale |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition to the Pd(0) catalyst.[2] |
| Typical Reaction Temp. | 60-100 °C | 80-120 °C | More forcing conditions are often required for the less reactive aryl chloride.[7] |
| Typical Reaction Time | 4-16 hours | 12-24 hours | Slower kinetics of the oxidative addition step for aryl chlorides.[7] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% or specialized ligands | Higher catalyst loading or more sophisticated, electron-rich ligands may be needed to activate the C-Cl bond.[7] |
| Representative Yields (%) | 80-95% | 60-85% | Higher reactivity generally leads to more efficient conversion to the desired product.[2] |
Note: Yields are representative and can vary significantly based on the specific coupling partner, catalyst/ligand system, base, solvent, and reaction temperature.
Mandatory Visualization
Logical Relationships in Reactivity
Caption: Comparative reactivity of aryl halides in palladium-catalyzed reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the aryl halide with a generic arylboronic acid.
-
Materials:
-
This compound or 2-Chloro-5-ethoxybenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol% for bromide, 4 mol% for chloride)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[8]
-
Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Heat the reaction mixture to 90 °C (for the bromo derivative) or 110 °C (for the chloro derivative) and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.[8]
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the 2-aryl-5-ethoxybenzaldehyde.[8]
-
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of the aryl halide with a generic primary or secondary amine.
-
Materials:
-
This compound or 2-Chloro-5-ethoxybenzaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% for bromide, 2 mol% for chloride)
-
Xantphos (2 mol% for bromide, 4 mol% for chloride)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the mixture to 100 °C (for the bromo derivative) or 120 °C (for the chloro derivative) with stirring.
-
Monitor the reaction until the starting aryl halide is consumed (as determined by TLC or GC-MS).
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo and purify the residue by flash chromatography on silica gel.
-
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Brominating Agents for the Synthesis of 2-Bromo-5-ethoxybenzaldehyde
The synthesis of 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, necessitates an efficient and regioselective bromination step. Traditionally, molecular bromine (Br₂) has been the reagent of choice for electrophilic aromatic substitution. However, its high toxicity, corrosive nature, and the potential for runaway reactions have driven the search for safer and more sustainable alternatives.[1][2] This guide provides an objective comparison of various brominating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Brominating Agents
The selection of a brominating agent significantly impacts reaction yield, safety, and environmental footprint. The following table summarizes the performance of molecular bromine against several common alternatives for the bromination of activated aromatic rings, such as the precursor to this compound.
| Brominating Agent | Typical Reaction Conditions | Typical Yield (%) | Safety & Handling Considerations | Environmental Impact & Byproducts |
| **Molecular Bromine (Br₂) ** | Acetic Acid or Dichloromethane, 0°C to RT | 56 - 95%[3][4][5] | Highly toxic, corrosive, volatile, and requires a fume hood and specialized handling.[1] | Generates HBr as a corrosive byproduct. |
| N-Bromosuccinimide (NBS) | Acetonitrile/Water or H₂SO₄, RT to 45°C | 77 - 90%[6] | Solid, easier and safer to handle than liquid Br₂. Light sensitive.[7] | Byproduct is succinimide, which is water-soluble and easier to remove. |
| In situ Br₂ from HBr/Oxidant | HBr with H₂O₂ or NaOCl, 5°C to 60°C | 78 - 99%[1][8] | Avoids storage and transport of Br₂. The reaction can be exothermic. | Oxidant byproducts are generally benign (e.g., water from H₂O₂). |
| In situ Br₂ from KBr/Oxidant | KBr with KBrO₃ in acidic conditions | 69 - 82%[9][10] | Uses stable, solid salts. KBrO₃ is a strong oxidizer. | Generates inorganic salt byproducts. |
| In situ Br₂ from NaBr/NaIO₄ | NaBr and NaIO₄ in acidic medium (e.g., H₂SO₄) | Good to Excellent | A practical method for deactivated aromatics, suggesting robust reactivity.[11] | Generates inorganic salt byproducts. |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound from 3-ethoxybenzaldehyde using different brominating agents. Researchers should perform appropriate risk assessments before conducting any experiment.
Protocol 1: Bromination with Molecular Bromine (Br₂) in Acetic Acid
This method is a traditional approach characterized by high reactivity but requires stringent safety measures.
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-ethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Bromine Addition: Slowly add a solution of molecular bromine (1.05 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Work-up: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield this compound.[3][5]
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a safer, solid-form brominating agent that offers high yields and easier handling.[7]
-
Setup: In a round-bottom flask, dissolve 3-ethoxybenzaldehyde (1 equivalent) in a solvent system such as concentrated sulfuric acid or acetonitrile/water.[11][12]
-
Reagent Addition: Cool the solution to below 15°C and add N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents) portion-wise over 30 minutes.[6]
-
Reaction: Stir the mixture at this temperature for 6-10 hours. Afterwards, slowly raise the temperature to approximately 45°C and continue stirring for another 3-6 hours, monitoring by TLC until the starting material is consumed.[6]
-
Work-up: Pour the reaction mixture into a beaker of ice water. If the reaction was performed in an organic solvent, extract the product with ethyl acetate. If in acid, neutralize carefully with a base (e.g., NaOH solution) until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Further purify the product by column chromatography or recrystallization as needed.
Protocol 3: Bromination via In Situ Generation of Bromine (HBr/H₂O₂)
This method avoids the direct handling of molecular bromine by generating it within the reaction mixture, offering a safer and more environmentally friendly approach.[13]
-
Dissolution: Add 3-ethoxybenzaldehyde (1 equivalent) to a 47% aqueous solution of hydrobromic acid (HBr). Stir until a suspension or solution is formed.
-
Oxidant Addition: While stirring at a controlled temperature (typically between 5°C and 30°C), add hydrogen peroxide (H₂O₂, 30% solution, 1.1 equivalents) dropwise.[13] The reaction is often exothermic and may require cooling.
-
Reaction: The bromobenzaldehyde product typically precipitates as it is formed.[13] Continue stirring for 1-3 hours after the addition is complete. Monitor the reaction by TLC.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water, followed by a dilute solution of sodium thiosulfate to quench any excess oxidant and bromine. Dry the solid under vacuum to obtain the crude product.
-
Purification: Recrystallize the crude this compound for higher purity.
Workflow & Decision Making
The selection of a brominating agent is a multi-faceted decision involving safety, efficiency, cost, and environmental considerations. The following diagram illustrates a logical workflow for choosing the most appropriate reagent.
Caption: Decision workflow for selecting a brominating agent.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 5. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sunankalijaga.org [sunankalijaga.org]
- 10. sunankalijaga.org [sunankalijaga.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound|CAS 43192-32-1|Supplier [benchchem.com]
- 13. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
comparative study of palladium catalysts for Suzuki coupling with 2-Bromo-5-ethoxybenzaldehyde
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-5-ethoxybenzaldehyde
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. For researchers and professionals in drug development, the synthesis of biaryl compounds from substrates like this compound is of significant interest. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides an objective comparison of commonly employed palladium catalyst systems for the Suzuki coupling of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound with various arylboronic acids is highly dependent on the catalyst system. Below is a summary of the performance of three distinct palladium-based catalysts. While direct comparative data for this specific substrate is limited in the literature, the following table is constructed based on their high efficiency in analogous Suzuki couplings of other aryl bromides.[1][2]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst 1: Pd(PPh₃)₄ | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 80-100 | 8-16 | ~85-95[3] |
| Catalyst 2: Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| Catalyst 3: PEPPSI™-IPr | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[2] |
Note: The yields for the catalyst systems are inferred from their high efficiency in analogous Suzuki couplings of structurally similar aryl bromides.[1][2][3]
Experimental Protocols
Detailed methodologies for the application of each catalyst system in a typical Suzuki coupling reaction are provided below. These protocols are generalized and may require optimization for specific arylboronic acids.
Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This is a classical and widely used catalyst for a broad range of Suzuki coupling reactions.[4]
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[3]
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.[3]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent such as ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[3]
Catalyst System 2: Palladium(II) Acetate / SPhos
This system utilizes a bulky and electron-rich phosphine ligand (SPhos) which is particularly effective for sterically demanding and electron-rich or -poor aryl bromides.[1]
Procedure:
-
In a reaction vessel under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[2]
-
Add toluene (5 mL) and stir for 10 minutes to pre-form the active catalyst.[2]
-
To this mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[1]
-
Add water (0.5 mL).[1]
-
The reaction mixture is then heated to 100 °C and stirred for 12 hours.[1]
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.[2]
-
The residue is purified by flash chromatography to afford the desired product.[2]
Catalyst System 3: PEPPSI™-IPr
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable pre-catalysts that are highly active for a range of cross-coupling reactions, including those with challenging substrates.[2]
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%).
-
The vessel is sealed and purged with an inert atmosphere.
-
Add a degassed mixture of DMF and water (e.g., 4:1, 5 mL).[2]
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.[2]
-
Work-up and purification are performed as described in the previous protocols.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
Validating the Structure of 2-Bromo-5-ethoxybenzaldehyde: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-Bromo-5-ethoxybenzaldehyde, a versatile building block in organic synthesis.
This document outlines the expected 2D NMR correlations based on predicted ¹H and ¹³C chemical shifts and provides detailed experimental protocols for acquiring high-quality spectra. By comparing expected data with experimentally obtained spectra, researchers can confidently verify the correct isomeric structure and purity of their compound.
Predicted NMR Data for this compound
To facilitate the analysis of experimental 2D NMR data, the ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational methods. These predicted values, presented in Table 1, serve as a benchmark for assigning the signals in experimental spectra and for interpreting the correlations observed in 2D NMR experiments.
| Atom Number | Proton (¹H) Predicted Chemical Shift (ppm) | Carbon (¹³C) Predicted Chemical Shift (ppm) |
| 1 | - | 129.5 |
| 2 | - | 117.8 |
| 3 | 7.64 (d) | 126.1 |
| 4 | 7.08 (dd) | 115.6 |
| 5 | - | 158.7 |
| 6 | 7.31 (d) | 114.2 |
| 7 (CHO) | 10.29 (s) | 189.2 |
| 8 (OCH₂) | 4.12 (q) | 64.2 |
| 9 (CH₃) | 1.44 (t) | 14.6 |
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions were generated using the online NMR prediction tool at nmrdb.org. Multiplicities are indicated as s (singlet), d (doublet), t (triplet), q (quartet), and dd (doublet of doublets).
Deciphering the Structure with 2D NMR Correlations
Two-dimensional NMR spectroscopy provides through-bond connectivity information, which is invaluable for assembling the molecular structure. The key 2D NMR experiments for this purpose are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the following correlations are expected:
-
A cross-peak between the proton at position 4 (H4) and the proton at position 3 (H3).
-
A cross-peak between the proton at position 4 (H4) and the proton at position 6 (H6).
-
A strong correlation between the methylene protons (H8) and the methyl protons (H9) of the ethoxy group.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. The expected HSQC correlations are:
-
H3 to C3
-
H4 to C4
-
H6 to C6
-
The aldehyde proton (H7) to the aldehyde carbon (C7).
-
The methylene protons (H8) to the methylene carbon (C8).
-
The methyl protons (H9) to the methyl carbon (C9).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges. Key HMBC correlations for confirming the substitution pattern include:
-
The aldehyde proton (H7) to C1 and C6.
-
H3 to C1, C2, and C5.
-
H4 to C2 and C5.
-
H6 to C1, C2, and C5.
-
The methylene protons (H8) to C5 and C9.
-
The methyl protons (H9) to C8.
-
By analyzing the pattern of these cross-peaks, the relative positions of the substituents on the aromatic ring can be unequivocally determined, thus validating the this compound structure.
Experimental Protocols
To obtain high-quality 2D NMR spectra for structural validation, the following experimental protocols are recommended:
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Spectrometer and Parameters:
The following parameters are suggested for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) is recommended.
-
Spectral Width (¹H): 12 ppm (centered around 6 ppm).
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256.
-
Number of Scans: 4-8.
-
Relaxation Delay: 1.5 s.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2) is suitable.
-
Spectral Width (¹H): 12 ppm (centered around 6 ppm).
-
Spectral Width (¹³C): 180 ppm (centered around 90 ppm).
-
Number of Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1.5 s.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf) is recommended.
-
Spectral Width (¹H): 12 ppm (centered around 6 ppm).
-
Spectral Width (¹³C): 220 ppm (centered around 110 ppm).
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.5 s.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz.
Workflow for Structural Validation
The logical flow for validating the structure of this compound using 2D NMR techniques is illustrated in the following diagram.
Figure 1. Workflow for the validation of this compound structure by 2D NMR.**
By systematically following this workflow and comparing the acquired experimental data with the predicted correlations, researchers can achieve a high level of confidence in the structural integrity of their synthesized this compound. This rigorous approach is essential for ensuring the reliability and reproducibility of subsequent research and development activities.
A Guide to Assessing the Purity of 2-Bromo-5-ethoxybenzaldehyde via Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for assessing its purity, supported by experimental protocols and data.
Introduction to Purity Assessment and Elemental Analysis
This compound (C₉H₉BrO₂) is a vital building block in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous purity assessment is mandatory.
Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a compound. By comparing the experimentally determined elemental percentages to the theoretically calculated values based on the compound's molecular formula, a quantitative measure of purity can be obtained.
Theoretical vs. Experimental Elemental Composition
The first step in using elemental analysis for purity assessment is to calculate the theoretical elemental composition of the pure compound.
Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol
Based on this, the theoretical elemental percentages are:
-
Carbon (C): 47.19%
-
Hydrogen (H): 3.96%
-
Bromine (Br): 34.89%
-
Oxygen (O): 13.97%
The following table compares the theoretical values with hypothetical experimental results for a high-purity sample and a sample containing common impurities.
| Element | Theoretical % | Experimental % (Sample A - High Purity) | Experimental % (Sample B - Impure) |
| Carbon (C) | 47.19 | 47.15 | 48.98 |
| Hydrogen (H) | 3.96 | 3.98 | 4.21 |
| Bromine (Br) | 34.89 | 34.85 | 32.15 |
Interpretation of Results:
-
Sample A shows excellent agreement between the experimental and theoretical values, indicating a high degree of purity.
-
Sample B displays significant deviations. The lower bromine and higher carbon and hydrogen percentages could suggest the presence of residual starting material from a common synthetic route, such as 3-ethoxybenzaldehyde, which lacks bromine.
Experimental Protocol: Combustion Elemental Analysis
The most common method for determining the carbon, hydrogen, and halogen content in organic compounds is combustion analysis.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Bromine in a sample of synthesized this compound.
Materials:
-
Elemental Analyzer
-
Microbalance
-
Tin or silver capsules
-
Certified organic analytical standards (e.g., Acetanilide)
-
Synthesized this compound sample
-
High-purity oxygen
-
Inert carrier gas (e.g., Helium)
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard. This ensures the accuracy of the instrument's detectors.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Combustion: The sample is introduced into a high-temperature (approx. 900-1000°C) combustion furnace in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and bromine to bromine gas (Br₂) or hydrogen bromide (HBr).
-
Reduction and Separation: The combustion gases are passed through a reduction tube to remove excess oxygen and convert any nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, HBr, etc.) are then separated, typically by gas chromatography.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument's software then calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.
-
Data Analysis: Compare the experimental percentages to the theoretical values to assess the purity of the sample.
Below is a diagram illustrating the general workflow for assessing purity using elemental analysis.
Comparison with Alternative Purity Assessment Methods
While elemental analysis provides a robust quantitative measure of purity, it is often used in conjunction with other techniques for a comprehensive evaluation. Each method offers unique advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| Elemental Analysis | Measures the elemental composition (%C, %H, %Br). | Provides a direct, quantitative measure of bulk purity. Good for identifying inorganic impurities. | Does not identify the structure of organic impurities. Insensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Highly sensitive for detecting and quantifying organic impurities, including isomers.[2][3] | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components, which are then identified by their mass-to-charge ratio. | Excellent for identifying and quantifying volatile impurities and byproducts. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used to detect and quantify impurities with distinct NMR signals. | Provides structural information about impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be difficult to interpret. |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point. Impurities typically broaden and depress the melting range. | Simple, rapid, and inexpensive technique for a preliminary purity assessment. | Insensitive to small amounts of impurities and not useful for amorphous solids or oils. |
Conclusion
Elemental analysis is a powerful and reliable technique for the quantitative assessment of the purity of synthesized this compound. Its strength lies in providing a direct comparison between the theoretical and experimental elemental composition of the bulk material. While it is not designed to identify the specific structure of organic impurities, the data it generates is an invaluable part of a comprehensive purity profile. For a complete characterization and to meet stringent regulatory standards in drug development, it is recommended to use elemental analysis in concert with chromatographic and spectroscopic methods like HPLC and NMR.
References
A Comparative Guide to the Biological Activities of 2-Bromo-5-ethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-bromo-5-ethoxybenzaldehyde represent a promising class of compounds with a wide spectrum of potential therapeutic applications. The strategic placement of the bromo, ethoxy, and aldehyde functionalities on the benzene ring provides a versatile scaffold for the synthesis of novel molecules with diverse biological activities. This guide offers an objective comparison of the performance of various derivatives, supported by experimental data from closely related analogs, to inform future research and drug development efforts.
Comparative Analysis of Biological Activity
While direct comparative studies on a series of this compound derivatives are limited in the readily available scientific literature, extensive research on structurally similar compounds, particularly derivatives of 2-bromo-5-hydroxybenzaldehyde and other substituted benzaldehydes, provides valuable insights into their potential biological activities. These activities predominantly include anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of substituted benzaldehydes, such as chalcones and benzyloxybenzaldehydes, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
A study on a chalcone derivative of 2-bromo-4,5-dimethoxybenzaldehyde revealed its potential as an anticancer agent. The in vitro cytotoxicity against the MCF-7 breast cancer cell line was determined using the MTT assay.[1]
Table 1: Anticancer Activity of a 2-Bromo-4,5-dimethoxychalcone Derivative [1]
| Compound | Cancer Cell Line | IC50 (µg/mL) | Activity Level |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 | Moderate |
| Doxorubicin (Standard) | MCF-7 | 10.61 | High |
Furthermore, benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from this compound, have been investigated for their anticancer activity against HL-60 cells.[2]
Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives Against HL-60 Cells [2]
| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM) |
| 17 | H | H | >10 |
| 28 | 5-Cl | H | 8.2 |
| 26 | 4-OCH3 | H | 9.5 |
| 27 | 5-OCH3 | H | 9.5 |
| 29 | H | 3-OCH3 | <1 |
| 30 | H | 2-Cl | 1-10 |
| 31 | H | 4-Cl | 1-10 |
Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from this compound.
Antimicrobial Activity
Schiff bases and thiosemicarbazones derived from substituted benzaldehydes are well-documented for their broad-spectrum antimicrobial activity. The presence of the azomethine group in Schiff bases and the thione and amine groups in thiosemicarbazones are crucial for their biological effects. The chelation of these derivatives with metal ions often enhances their antimicrobial efficacy.
Research on thiosemicarbazone derivatives has shown their significant potential as antibacterial and antifungal agents.[3][4][5] While specific data for this compound derivatives is not available, the general class of compounds exhibits promising activity.
Table 3: Antimicrobial Activity of Thiosemicarbazone Derivatives (General)
| Derivative Class | Pathogens | Activity Range (MIC) |
| Thiosemicarbazones | Gram-positive bacteria (e.g., S. aureus) | 0.49 - 7.8 µg/mL |
| Gram-negative bacteria (e.g., E. coli) | >1000 µg/mL | |
| Fungi (e.g., C. albicans) | 7.8 - 1000 µg/mL | |
| Metal Complexes of Thiosemicarbazones | Gram-positive and Gram-negative bacteria | 0.018 - 1.135 µg/mL |
Note: This table represents a summary of activities for a broad range of thiosemicarbazone derivatives and their metal complexes.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biological assays relevant to the evaluation of this compound derivatives.
Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from an aldehyde and a primary amine.[6]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 0.01 moles of this compound in 20 mL of absolute ethanol in a 50 mL round bottom flask.
-
Add 0.01 moles of the primary amine to this solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, HL-60)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of an antimicrobial agent.[5]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Standard antibiotic/antifungal (positive control)
-
Inoculum of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Molecular Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-5-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to 2-Bromo-5-ethoxybenzaldehyde, a valuable substituted benzaldehyde derivative for pharmaceutical and agrochemical research. The comparison focuses on chemical costs, reaction yields, and overall efficiency to aid researchers in selecting the most appropriate synthetic strategy for their needs.
Executive Summary
Two primary synthetic pathways to this compound are evaluated:
-
Route 1: A two-step synthesis commencing with the bromination of the readily available 3-hydroxybenzaldehyde, followed by an ethoxylation reaction.
-
Route 2: A single-step synthesis involving the direct bromination of 5-ethoxybenzaldehyde.
Our analysis indicates that Route 1 is the more cost-effective approach , primarily due to the significantly lower cost of the starting material, 3-hydroxybenzaldehyde, compared to 5-ethoxybenzaldehyde. While Route 2 offers a more direct path, the high cost of the starting material makes it less economically viable for large-scale synthesis.
Comparative Data
The following table summarizes the key quantitative data for each synthetic route, assuming a theoretical 1-mole scale synthesis for cost-per-mole calculations.
| Metric | Route 1: From 3-Hydroxybenzaldehyde | Route 2: From 5-Ethoxybenzaldehyde |
| Starting Material | 3-Hydroxybenzaldehyde | 5-Ethoxybenzaldehyde |
| Number of Steps | 2 | 1 |
| Overall Yield (estimated) | ~75% | ~85% |
| Starting Material Cost per Mole | ~
| ~
|
| Key Reagent Costs per Mole | NBS: ~
| NBS: ~
|
| Estimated Total Chemical Cost per Mole of Product | ~$150 | ~$1333 |
| Estimated Reaction Time | 24-36 hours | 8-12 hours |
| Key Advantages | Significantly lower starting material cost, readily available starting material. | Fewer synthetic steps, potentially higher overall yield, shorter reaction time. |
| Key Disadvantages | Two-step process, longer overall reaction time. | Very high cost of starting material, which is not as commonly available. |
Experimental Protocols
Route 1: Synthesis from 3-Hydroxybenzaldehyde
This two-step route involves the bromination of 3-hydroxybenzaldehyde followed by the Williamson ether synthesis for ethoxylation.
Step 1: Bromination of 3-Hydroxybenzaldehyde to 2-Bromo-5-hydroxybenzaldehyde
This protocol is adapted from a standard procedure for the bromination of hydroxy-substituted benzaldehydes.
-
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-Bromo-5-hydroxybenzaldehyde.
-
-
Expected Yield: ~85-90%
Step 2: Ethoxylation of 2-Bromo-5-hydroxybenzaldehyde
This procedure is a standard Williamson ether synthesis.[4][5][6]
-
Materials:
-
2-Bromo-5-hydroxybenzaldehyde (1.0 eq)
-
Bromoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
To a solution of 2-Bromo-5-hydroxybenzaldehyde in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoethane dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
-
-
Expected Yield: ~85-90%
Route 2: Synthesis from 5-Ethoxybenzaldehyde
This single-step route involves the direct bromination of 5-ethoxybenzaldehyde.
-
Materials:
-
5-Ethoxybenzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve 5-ethoxybenzaldehyde in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-bromosuccinimide in portions over 30 minutes while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, add water to quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.
-
-
Expected Yield: ~85%
Safety and Environmental Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] It is also an oxidizer and should be stored away from combustible materials.[3][7] Environmentally, it is hazardous to the aquatic environment.[3]
-
Bromoethane: Bromoethane is a flammable liquid and is harmful if swallowed or inhaled.[8] It is also a suspected carcinogen.[8][9] All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.[10] It is toxic to aquatic life.[11]
-
Solvents: The use of halogenated solvents like dichloromethane should be minimized where possible in favor of greener alternatives like acetonitrile or ethyl acetate. Proper waste disposal procedures must be followed for all solvents and reagents.
Visualization of Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. carlroth.com [carlroth.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. carlroth.com [carlroth.com]
- 10. nbinno.com [nbinno.com]
- 11. carlroth.com [carlroth.com]
A Comparative Guide to the Efficacy of Benzaldehyde Precursors in PDE4 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic efficacy of various benzaldehyde precursors in the production of Phosphodiesterase 4 (PDE4) inhibitors. While direct comparative data for 2-Bromo-5-ethoxybenzaldehyde across a range of PDE4 inhibitors is limited in publicly available literature, this document leverages established synthetic routes for prominent PDE4 inhibitors—Crisaborole, Roflumilast, and Apremilast—to objectively assess the performance of structurally related precursors. By examining the experimental data for these analogues, we can infer the potential utility and comparative efficacy of this compound in this critical therapeutic space.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP, PDE4 plays a crucial role in regulating inflammatory responses.[2][3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-2, and IFN-γ.[1] This mechanism makes PDE4 a significant therapeutic target for a variety of inflammatory conditions, including atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).[1] The synthesis of small molecule PDE4 inhibitors often relies on functionalized benzaldehyde precursors as key starting materials.
Comparative Analysis of Precursor Efficacy
To evaluate the potential of this compound, this guide examines the synthetic routes of three FDA-approved PDE4 inhibitors, each utilizing a distinct benzaldehyde derivative. The following sections detail the synthesis, experimental protocols, and quantitative data for each, providing a basis for comparison.
Crisaborole Synthesis via a 2-Bromo-5-hydroxybenzaldehyde Analogue
Crisaborole, a benzoxaborole-based PDE4 inhibitor, is synthesized from 2-Bromo-5-hydroxybenzaldehyde, a close structural analogue of this compound. This synthesis provides the most direct insight into the potential synthetic utility of the target precursor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-hydroxybenzaldehyde | [5] |
| Intermediate | 4-(4-Bromo-3-formylphenoxy)benzonitrile | [1] |
| Final Product | Crisaborole | [5] |
| Overall Yield | ~32% (5-step traditional), ~74% (improved 3-step) | [5] |
| Purity | >98%, 99.4% after purification | [6][7] |
Experimental Protocol: Synthesis of Crisaborole
The synthesis of Crisaborole from 2-Bromo-5-hydroxybenzaldehyde generally involves a multi-step process:
-
Protection of the formyl group: The aldehyde functionality of 2-Bromo-5-hydroxybenzaldehyde is first protected, often as an acetal, to prevent unwanted side reactions in subsequent steps.[8]
-
Coupling reaction: The protected intermediate is then coupled with a cyanophenol derivative.[8]
-
Boronylation: A key step involves the introduction of the boron-containing moiety, typically via a lithium-halogen exchange followed by reaction with a borate ester.[6]
-
Deprotection and cyclization: Finally, the protecting group is removed, leading to the spontaneous formation of the benzoxaborole ring system of Crisaborole.[6]
A more recent, improved process achieves a higher overall yield by telescoping steps and utilizing optimized reaction conditions.[5]
Roflumilast Synthesis from 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
Roflumilast is a selective PDE4 inhibitor used in the treatment of COPD. Its synthesis commonly starts from 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Dihydroxybenzaldehyde | [9] |
| Key Intermediate | 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | [9][10] |
| Final Product | Roflumilast | [9] |
| Overall Yield | High | [9] |
| Purity | ≥99%, can be increased to ≥99.8% with recrystallization | [11] |
Experimental Protocol: Synthesis of Roflumilast
A common synthetic route for Roflumilast involves:
-
Synthesis of the benzaldehyde intermediate: 3,4-Dihydroxybenzaldehyde is converted to 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde through a series of etherification reactions.[9][10]
-
Oxidation: The aldehyde is then oxidized to the corresponding benzoic acid.[12]
-
Amide coupling: The resulting benzoic acid is activated (e.g., as an acid chloride) and coupled with 4-amino-3,5-dichloropyridine to form Roflumilast.[12][13]
Apremilast Synthesis Utilizing 3-Ethoxy-4-methoxybenzaldehyde
Apremilast is an oral PDE4 inhibitor for the treatment of psoriasis and psoriatic arthritis. A key precursor in its synthesis is 3-Ethoxy-4-methoxybenzaldehyde.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | [14] |
| Key Intermediate | 3-Ethoxy-4-methoxybenzaldehyde | [14][15] |
| Final Product | Apremilast | [16] |
| Overall Yield | High (yield for ethylation of isovanillin is ~80-96%) | [14] |
| Purity | >99.5% | [17] |
Experimental Protocol: Synthesis of Apremilast
The synthesis of Apremilast typically proceeds as follows:
-
Ethylation of Isovanillin: Isovanillin is ethylated to produce 3-ethoxy-4-methoxybenzaldehyde.[14]
-
Formation of the sulfone intermediate: The benzaldehyde is then converted to a chiral amine intermediate containing a methylsulfonyl group through a multi-step sequence.[18][19]
-
Condensation with phthalic anhydride derivative: The chiral amine is condensed with 3-acetamidophthalic anhydride to yield Apremilast.[18][19]
Visualizing the Pathways
To better understand the biological and chemical processes discussed, the following diagrams are provided.
Discussion and Conclusion
The synthesis of Crisaborole from a 2-bromo-5-hydroxybenzaldehyde derivative demonstrates the viability of using brominated benzaldehydes as effective precursors for PDE4 inhibitors. The yields are respectable, particularly with optimized processes, and high purity can be achieved. In comparison, the syntheses of Roflumilast and Apremilast utilize different substituted benzaldehydes and also achieve high yields and purity.
While a direct, quantitative comparison of this compound with the precursors for Roflumilast and Apremilast for the synthesis of the same PDE4 inhibitor is not available, the following inferences can be drawn:
-
Feasibility: The successful use of 2-Bromo-5-hydroxybenzaldehyde in Crisaborole synthesis strongly suggests that this compound would also be a viable precursor, particularly for benzoxaborole-type inhibitors. The ethoxy group is generally stable under many reaction conditions used in these syntheses.
-
Reactivity: The bromo-substituent provides a handle for metal-catalyzed cross-coupling reactions or lithiation, which is a key step in the synthesis of many complex molecules, including the boronylation step for Crisaborole. This offers a different synthetic strategy compared to the etherification and condensation reactions seen with the precursors for Roflumilast and Apremilast.
-
Potential Efficacy: The overall efficacy of a precursor is determined by factors such as the number of synthetic steps, overall yield, cost of reagents, and ease of purification. While the improved Crisaborole synthesis shows a high yield, the multi-step nature of all three syntheses highlights the complexity of producing these targeted inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]
- 6. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 9. CN105254559A - Preparation method for high-purity roflumilast - Google Patents [patents.google.com]
- 10. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 13. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 14. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 15. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 16. medkoo.com [medkoo.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]
A Comparative Guide to 2-Bromo-5-ethoxybenzaldehyde and Its Structural Analogues for Researchers
For Immediate Release: Shanghai, China – December 28, 2025 – In the dynamic landscape of drug discovery and development, the strategic selection of molecular scaffolds is paramount. This guide offers a comprehensive comparison of 2-Bromo-5-ethoxybenzaldehyde and its structural analogues, providing researchers, scientists, and drug development professionals with a vital resource for informed decision-making. By presenting objective performance comparisons supported by experimental data, this document aims to accelerate research in key therapeutic areas.
Introduction to Substituted Benzaldehydes
Substituted benzaldehydes are a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules. Their utility stems from the reactivity of the aldehyde functional group and the potential for diverse substitutions on the benzene ring, which can modulate the physicochemical and biological properties of the resulting derivatives. This guide focuses on this compound and its close structural analogues, particularly 2-Bromo-5-hydroxybenzaldehyde and 2-Bromo-5-methoxybenzaldehyde, to highlight the impact of the 5-position substituent on their properties and potential applications.
Physicochemical Properties: A Comparative Analysis
The nature of the substituent at the 5-position of the benzaldehyde ring significantly influences the molecule's physical and chemical characteristics. A comparison of the available data for this compound and its key analogues is presented below.
| Property | This compound | 2-Bromo-5-hydroxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde |
| CAS Number | 43192-32-1 | 2973-80-0[1] | 7507-86-0 |
| Molecular Formula | C₉H₉BrO₂ | C₇H₅BrO₂[2][3] | C₈H₇BrO₂ |
| Molecular Weight | 229.07 g/mol | 201.02 g/mol [3] | 215.04 g/mol |
| Appearance | White to yellow powder | White to yellow to brown powder[1][2] | Powder |
| Melting Point | Not available | 130-135 °C[1][2] | 71-76 °C |
| Boiling Point | 298.3 °C (at 760 mmHg) | 286.7 °C (at 760 mmHg)[2][3] | Not available |
| Density | 1.451 g/cm³ | 1.737 g/cm³[3] | Not available |
| Solubility | Not available | Soluble in chloroform, dichloromethane, and ethyl acetate[2][3] | Not available |
Synthesis and Derivatization Strategies
The synthesis of this compound and its analogues often begins with commercially available precursors like 3-hydroxybenzaldehyde. The introduction of the bromo and ethoxy groups can be achieved through established synthetic routes.
Synthesis of 2-Bromo-5-hydroxybenzaldehyde
A common starting point is the bromination of 3-hydroxybenzaldehyde.[2] Subsequently, this intermediate can be used to synthesize this compound via Williamson ether synthesis.
Synthesis of Derivatives
The aldehyde functional group in these compounds is a reactive handle for the synthesis of a wide variety of derivatives, most notably Schiff bases, which are formed by condensation with primary amines.[4] These Schiff bases and their metal complexes have been a major focus of research due to their broad spectrum of biological activities.[5]
Biological Activities: A Comparative Overview
Derivatives of 2-bromo-5-substituted benzaldehydes have demonstrated significant potential in several therapeutic areas. The majority of the available data pertains to derivatives of 2-Bromo-5-hydroxybenzaldehyde.
Anticancer Activity
Derivatives of 2-Bromo-5-hydroxybenzaldehyde, particularly benzyloxybenzaldehyde analogues, have been investigated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action for many of these compounds is believed to involve the induction of apoptosis.[5]
| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM) against HL-60 Cells[5] |
| 17 | H | H | >10 |
| 28 | 5-Cl | H | 8.2 |
| 26 | 4-OCH₃ | H | 9.5 |
| 27 | 5-OCH₃ | H | 9.5 |
| 29 | H | 3-OCH₃ | <1 |
| 30 | H | 2-Cl | 1-10 |
| 31 | H | 4-Cl | 1-10 |
| Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-Bromo-5-hydroxybenzaldehyde.[5] |
Antimicrobial Activity
Schiff bases derived from 2-Bromo-5-hydroxybenzaldehyde and their metal complexes are a well-studied class of compounds exhibiting a broad spectrum of antimicrobial activity.[5] Chelation with metal ions often enhances the biological efficacy of the Schiff base.[5]
| Derivative | Staphylococcus aureus (MIC, mg/mL) | Streptococcus pyogenes (MIC, mg/mL) | Bacillus cereus (MIC, mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
| Note: Data is for 5-Bromo-2-hydroxy-benzamide derivatives. |
Anti-inflammatory Activity
Derivatives of 2-bromo-5-hydroxybenzaldehyde have also shown potent anti-inflammatory properties. The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit proteases.
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
| Note: Data is for 5-Bromo-2-hydroxy-benzamide derivatives. |
While specific experimental data for the biological activities of this compound derivatives are not as readily available in the current literature, the extensive research on its hydroxy analogue provides a strong foundation for predicting its potential. The ethoxy group, being more lipophilic than the hydroxyl group, may influence the pharmacokinetic properties of the derivatives, potentially leading to altered cell permeability and biological activity. Further research is warranted to explore the specific biological profile of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Synthesis of 2-Bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde
This procedure involves the direct bromination of 3-hydroxybenzaldehyde.
Materials:
-
3-hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-heptane
Procedure:
-
Suspend 3-hydroxybenzaldehyde in dichloromethane in a round-bottomed flask.
-
Heat the mixture to 35-40 °C to dissolve the starting material.
-
Slowly add bromine dropwise while maintaining the temperature between 35-38 °C.
-
Stir the reaction mixture overnight at 35 °C.
-
Cool the mixture to -5 to 0 °C and continue stirring for 1 hour.
-
Collect the precipitated solid by filtration and wash with a cold mixture of n-heptane and dichloromethane.
-
Dry the solid under vacuum to obtain 2-Bromo-5-hydroxybenzaldehyde.
Synthesis of a Schiff Base Derivative
This protocol describes the general synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.[4]
Materials:
-
This compound (or analogue)
-
Primary amine (e.g., aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted benzaldehyde in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[2]
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Add a standardized suspension of the target microorganism to each well.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Synthesis and Biological Pathways
To better illustrate the relationships and processes described, the following diagrams are provided in DOT language.
Caption: Synthetic pathways from 3-hydroxybenzaldehyde to this compound and its derivatives.
Caption: Overview of the potential biological activities of 2-bromo-5-alkoxybenzaldehyde derivatives.
Conclusion
This compound and its structural analogues, particularly 2-Bromo-5-hydroxybenzaldehyde, represent a promising class of compounds for the development of new therapeutic agents. The extensive research on the hydroxy analogue provides a solid framework for predicting the potential of the ethoxy derivative. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this versatile chemical scaffold. Future studies should focus on generating specific experimental data for this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.
References
literature review of synthetic methods for substituted 2-bromobenzaldehydes
A Comparative Guide to the Synthesis of Substituted 2-Bromobenzaldehydes
Substituted 2-bromobenzaldehydes are pivotal intermediates in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science.[1] Their dual functionality, featuring a reactive aldehyde group and an aryl bromide moiety amenable to cross-coupling reactions, allows for the construction of complex molecular architectures.[1] This guide provides a comparative overview of the principal synthetic methodologies for preparing these valuable compounds, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Oxidation of Substituted 2-Bromobenzyl Alcohols
One of the most direct and common methods for synthesizing substituted 2-bromobenzaldehydes is the oxidation of the corresponding 2-bromobenzyl alcohols. This approach is favored for its high yields and the commercial availability of a wide range of precursor alcohols.[2] Various oxidation systems have been developed, with a notable emphasis on chemoselective methods that avoid over-oxidation to the carboxylic acid.[3][4]
Catalytic systems employing copper and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) under aerobic conditions are particularly effective, offering mild reaction conditions and high selectivity for the primary alcohol.[4][5][6]
Data Presentation: Comparison of Oxidation Methods
| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromobenzyl alcohol | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%), O₂ | MeCN | RT | 1.5 | 91 | [4][6] |
| 2 | 2-Chlorobenzyl alcohol | MgFe₂O₄ (2.5 mol%), Oxone | H₂O | RT | 1 | 95 | [7] |
| 3 | 4-Bromobenzyl alcohol | o-Iodoxy-5-methylbenzenesulfonic acid, Oxone | MeCN/H₂O | RT | 1 | 98 | [2] |
Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from the synthesis of 2-amino-5-bromobenzaldehyde.[6]
Materials:
-
2-Amino-5-bromobenzyl alcohol (6.10 g, 30.0 mmol, 1 equiv)
-
Acetonitrile (MeCN), dry (60 mL)
-
Copper(I) iodide (CuI)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
4-(Dimethylamino)pyridine (DMAP)
-
Oxygen (balloon)
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzyl alcohol (30.0 mmol) and acetonitrile (60 mL).
-
Add CuI (0.1 equiv), DMAP (0.1 equiv), and TEMPO (0.01 equiv) to the flask.
-
Fit the flask with a septum and an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (typically 1-2 hours).
-
Upon completion, filter the reaction mixture and wash the collected solids with acetonitrile (2 x 10 mL).
-
Remove the solvent from the combined filtrates by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde as a bright yellow powder.[6]
Visualization: Oxidation Workflow
Caption: Workflow for Copper/TEMPO-catalyzed alcohol oxidation.
Ortho-Formylation of Substituted Bromobenzenes
Direct formylation of an aromatic ring is a powerful strategy for installing an aldehyde group. For substituted bromobenzenes, particularly bromophenols, a highly regioselective ortho-formylation can be achieved using magnesium chloride, triethylamine, and paraformaldehyde.[8] This method, based on the work of Hofsløkken and Skattebøl, gives exclusively ortho-formylation and is applicable for large-scale preparations.[8]
Data Presentation: Ortho-Formylation of Bromophenols
| Entry | Starting Material | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromophenol | Acetonitrile | 75 | 4 | 90 | [8] |
| 2 | 4-Bromophenol | Acetonitrile | Reflux | 2 | 95 | [9] |
| 3 | 2,4-Dibromophenol | Acetonitrile | Reflux | 2 | 87 | [9] |
| 4 | 4-Bromo-2-methylphenol | Acetonitrile | Reflux | 2 | 92 | [9] |
Experimental Protocol: Ortho-Formylation of 2-Bromophenol
This protocol is adapted from the preparation of 3-bromosalicylaldehyde.[8]
Materials:
-
Magnesium chloride (MgCl₂, 7.15 g, 75 mmol)
-
Triethylamine (Et₃N, 21 mL, 150 mmol)
-
Acetonitrile (125 mL)
-
Paraformaldehyde (9.0 g, 300 mmol)
-
2-Bromophenol (8.65 g, 50 mmol)
-
Hydrochloric acid (2 M)
Procedure:
-
To a 500-mL three-necked flask fitted with a reflux condenser and a mechanical stirrer, add MgCl₂ and acetonitrile.
-
Add triethylamine via syringe, resulting in a thick, white slurry.
-
Add paraformaldehyde to the slurry.
-
Add 2-bromophenol dropwise via syringe. The mixture will turn a bright orange-yellow.
-
Heat the mixture to a gentle reflux (bath temperature ~75°C) and maintain for 4 hours.
-
Cool the reaction mixture in an ice bath and slowly add 2 M HCl (150 mL) with stirring.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Visualization: Logic of Ortho-Formylation
Caption: Chelation-directed ortho-formylation of bromophenols.
Functionalization via Palladium-Catalyzed Cross-Coupling
For generating diversity from a common 2-bromobenzaldehyde core, palladium-catalyzed cross-coupling reactions are indispensable tools. The carbon-bromine bond serves as a synthetic handle for forming new carbon-carbon (Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds.[10][11][12] These reactions are known for their broad substrate scope and functional group tolerance.[13][14][15]
Data Presentation: Cross-Coupling Reactions with 2-Bromobenzaldehyde
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(OAc)₂, PCy₃ | K₃PO₄ | Toluene | >95 | [14] |
| Suzuki | Benzo[b]thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [16] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | >90 | [11][13] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | >95 | [10][17] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki coupling of an aryl bromide.[15][16]
Materials:
-
Substituted 2-bromobenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the 2-bromobenzaldehyde, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Visualization: Catalytic Cycles Overview
Caption: Comparison of key steps in major Pd-catalyzed couplings.
Conclusion
The synthesis of substituted 2-bromobenzaldehydes can be approached through several effective strategies. The oxidation of 2-bromobenzyl alcohols is a robust and high-yielding method when a suitable precursor is available. For substituted phenols, ortho-formylation offers excellent regioselectivity and is suitable for scale-up. Finally, palladium-catalyzed cross-coupling reactions starting from 2-bromobenzaldehyde itself provide a powerful platform for late-stage functionalization, enabling the rapid generation of diverse compound libraries. The choice of method will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromobenzyl alcohol (18982-54-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-ethoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of 2-Bromo-5-ethoxybenzaldehyde
This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
I. Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| PPE Category | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[2] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes.[2] |
| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] |
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment : For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[2]
-
Collection : Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[2]
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]
-
Waste Disposal : Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste according to institutional and local regulations.[1][2]
III. Disposal Procedure for this compound
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Segregation : Keep this compound waste separate from incompatible materials. Strong oxidizing agents are incompatible with this compound.[3][6] As a halogenated organic compound, it should be collected separately from non-halogenated solvent waste to facilitate proper disposal and minimize costs.[7]
-
Containerization :
-
Labeling :
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the contractor with the Safety Data Sheet (SDS) and a complete inventory of the waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so following established and approved protocols.[8]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. epfl.ch [epfl.ch]
Personal protective equipment for handling 2-Bromo-5-ethoxybenzaldehyde
This guide provides crucial safety, operational, and disposal information for the handling of 2-Bromo-5-ethoxybenzaldehyde. The following protocols are essential for ensuring a safe laboratory environment and responsible chemical waste management for researchers, scientists, and professionals in drug development.
Chemical Profile:
-
Name: this compound
-
CAS Number: 43192-32-1
-
Molecular Formula: C9H9BrO2
-
Molecular Weight: 229.07 g/mol
Hazard Information:
Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][8] A face shield may be necessary for splash hazards. | Protects against splashes and dust particles.[7] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber), inspected before use.[9] A lab coat, long-sleeved shirt, and long pants should be worn.[9] For larger quantities, a chemical-resistant apron or coveralls should be considered.[9] | Prevents skin contact and absorption.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 for US or ABEK-P2 for EU) is advised.[9] | Minimizes inhalation of dust or vapors.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Cleanup:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[7] The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[7][10]
-
Contaminated PPE: Place all contaminated disposable PPE, such as gloves and lab coats, in a sealed bag and dispose of it as hazardous waste.[7]
-
Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[5]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. achmem.com [achmem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
